Product packaging for Irsogladine(Cat. No.:CAS No. 57381-26-7)

Irsogladine

Número de catálogo: B001263
Número CAS: 57381-26-7
Peso molecular: 256.09 g/mol
Clave InChI: ATCGGEJZONJOCL-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Irsogladine is a potent, research-grade chemical agent recognized for its significant cytoprotective properties, primarily investigated in the context of gastrointestinal health. Its primary mechanism of action involves the enhancement of gap junction intercellular communication (GJIC) within the gastric epithelium, which is crucial for maintaining mucosal integrity and coordinating cellular defense responses. By upregulating connexin 32, this compound promotes the spread of cytoprotective signals and strengthens the epithelial barrier, making it a valuable tool for studying mucosal repair and defense mechanisms.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7Cl2N5 B001263 Irsogladine CAS No. 57381-26-7

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2N5/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATCGGEJZONJOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

84504-69-8 (maleate)
Record name Irsogladine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057381267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8043999
Record name Irsogladine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57381-26-7
Record name Irsogladine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57381-26-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Irsogladine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057381267
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Irsogladine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13056
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Irsogladine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759836
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Irsogladine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8043999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name IRSOGLADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QBX79NZC1D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Irsogladine's Modulation of Gap Junctional Intercellular Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irsogladine, a gastroprotective agent, has demonstrated a significant ability to modulate gap junctional intercellular communication (GJIC), a critical process for maintaining tissue homeostasis and coordinating cellular activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's action on gap junctions. It details the signaling pathways involved, summarizes key quantitative data from preclinical studies, and outlines the experimental protocols used to elucidate these mechanisms. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development who are interested in the therapeutic potential of targeting gap junction communication.

Introduction to Gap Junctions and this compound

Gap junctions are specialized intercellular channels that directly connect the cytoplasm of adjacent cells, allowing for the passage of ions, second messengers, and small metabolites. These channels are formed by the docking of two hemichannels, or connexons, one from each of the neighboring cells. Each connexon is composed of six protein subunits called connexins (Cx). The regulation of GJIC is crucial for a multitude of physiological processes, and its dysregulation has been implicated in various diseases.

This compound is a pharmaceutical agent primarily known for its mucosal protective effects in the gastrointestinal tract.[1][2] A growing body of evidence has revealed that a key mechanism of this compound's action involves the enhancement of GJIC.[3][4] This guide delves into the specifics of this mechanism.

Core Mechanism of Action: Enhancement of GJIC

This compound enhances GJIC primarily through a signaling cascade involving the M1 muscarinic acetylcholine receptor (M1 mAChR) and the subsequent activation of the cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA) pathway.

Interaction with M1 Muscarinic Acetylcholine Receptor

This compound has been shown to bind to M1 mAChRs, initiating a downstream signaling cascade.[5] This interaction is a key initiating event in its modulatory effect on gap junctions. The enhancement of GJIC by this compound can be inhibited by the M1 mAChR antagonist, pirenzepine, further confirming the receptor's involvement.[5]

The cAMP/PKA Signaling Pathway

Activation of the M1 mAChR by this compound leads to an increase in intracellular cAMP levels.[5][6] While M1 receptors are classically coupled to Gq proteins and phospholipase C activation, evidence suggests they can also couple to Gs proteins, leading to the activation of adenylyl cyclase and subsequent cAMP production.[7][8]

The elevated cAMP levels activate PKA, a key kinase that phosphorylates various cellular proteins, including connexins.[4][6] PKA-mediated phosphorylation of connexins, particularly Connexin 43 (Cx43), is associated with increased gap junction assembly, trafficking to the plasma membrane, and enhanced channel opening, all of which contribute to the facilitation of GJIC.[1][9] The effects of this compound on GJIC can be blocked by inhibitors of PKA and adenylyl cyclase, such as H-89 and SQ22536, respectively, underscoring the critical role of this pathway.[6]

Irsogladine_Signaling_Pathway This compound Signaling Pathway for GJIC Enhancement This compound This compound M1_mAChR M1 Muscarinic Acetylcholine Receptor This compound->M1_mAChR Binds to Adenylyl_Cyclase Adenylyl Cyclase M1_mAChR->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Connexins Connexins (e.g., Cx43) PKA->Connexins Phosphorylates GJIC Enhanced Gap Junctional Intercellular Communication Connexins->GJIC Leads to

This compound signaling pathway for GJIC enhancement.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative findings from various studies investigating the effects of this compound on GJIC and related molecular markers.

Table 1: Dose-Dependent Enhancement of GJIC by this compound
Cell TypeThis compound ConcentrationEffect on GJICMeasurement MethodReference
Gastric Epithelial Cells10⁻⁷ to 10⁻⁵ MDose-dependent facilitationLucifer Yellow Transfer[5]
Pancreatic Cancer Cells (PANC-1)0 to 10⁻⁵ MDose-dependent increase in cell couplingDye Transfer Methods[4][6]
Table 2: Effect of this compound on Connexin Expression
Tissue/Cell TypeConnexinThis compound TreatmentEffect on ExpressionMethodReference
Rat LiverCx3220 mg/kg per day (oral)Increased number of Cx32-positive spots (P=0.036)Immunohistochemistry[3]
Rat LiverCx2620 mg/kg per day (oral)Larger area of Cx26-positive spots (P=0.00032)Immunohistochemistry[3]
Rat LiverCx32 mRNA20 mg/kg per day (oral)Tendency to be higher (not significant, P=0.70)RT-PCR[3]
Rat LiverCx26 mRNA20 mg/kg per day (oral)Tendency to be higher (not significant, P=0.07)RT-PCR[3]
Table 3: Effect of this compound on Intracellular cAMP Levels
Tissue/Cell TypeThis compound TreatmentEffect on cAMP LevelsMeasurement MethodReference
Rat LiverOral administrationIncreased 1 h after administrationNot specified in abstract[3]
Pancreatic Cancer Cells (PANC-1)Not specifiedIncreasedEnzyme-linked immunoassay[4][6]

Detailed Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the cited research to investigate this compound's mechanism of action on gap junctions.

Assessment of Gap Junctional Intercellular Communication (GJIC)

Method: Scrape-Loading/Dye Transfer (SL/DT) Assay with Lucifer Yellow

This technique is a widely used method to assess functional GJIC in a population of adherent cells.

Protocol Outline:

  • Cell Culture: Plate cells in a culture dish and grow to confluence.

  • Treatment: Treat the confluent monolayer with this compound or control vehicle for the desired duration.

  • Washing: Gently wash the cells with a phosphate-buffered saline (PBS) solution, typically containing Ca²⁺ and Mg²⁺ to maintain cell adhesion.

  • Scraping and Dye Loading: In the presence of a solution containing a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow), a scrape or incision is made in the cell monolayer using a sharp instrument like a surgical scalpel blade. Cells along the scrape line are mechanically disrupted and take up the dye.

  • Dye Transfer: The dye is allowed to transfer from the initially loaded cells to adjacent, coupled cells through functional gap junctions for a short incubation period (typically 2-5 minutes).

  • Washing and Fixation: The dye solution is removed, and the cells are washed with PBS to remove extracellular dye. The cells are then fixed, commonly with 4% formaldehyde.

  • Visualization and Quantification: The extent of dye transfer is visualized using fluorescence microscopy. Quantification can be performed by measuring the area of dye spread from the scrape line or by counting the number of fluorescent cells extending from the scrape line. An increase in the area or number of fluorescent cells in this compound-treated cultures compared to controls indicates an enhancement of GJIC.

SLDT_Workflow Scrape-Loading/Dye Transfer (SL/DT) Assay Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Analysis Cell_Culture 1. Confluent Cell Culture Treatment 2. This compound/Control Treatment Cell_Culture->Treatment Washing1 3. Wash with PBS Treatment->Washing1 Scrape_Load 4. Scrape in Lucifer Yellow Solution Washing1->Scrape_Load Dye_Transfer 5. Incubate for Dye Transfer Scrape_Load->Dye_Transfer Washing2 6. Wash and Fix Cells Dye_Transfer->Washing2 Microscopy 7. Fluorescence Microscopy Washing2->Microscopy Quantification 8. Quantify Dye Spread Microscopy->Quantification

Workflow of the Scrape-Loading/Dye Transfer Assay.
Analysis of Connexin Expression

Method: Immunohistochemistry/Immunofluorescence Staining

This method is used to visualize the localization and relative abundance of specific connexin proteins within tissues or cells.

Protocol Outline:

  • Sample Preparation: Tissues are fixed (e.g., with 4% paraformaldehyde), embedded (e.g., in paraffin or OCT compound), and sectioned. Cultured cells are grown on coverslips and fixed.

  • Permeabilization: For intracellular targets, cell membranes are permeabilized (e.g., with Triton X-100) to allow antibody access.

  • Blocking: Non-specific antibody binding sites are blocked using a solution typically containing normal serum from the species in which the secondary antibody was raised and a detergent.

  • Primary Antibody Incubation: The sample is incubated with a primary antibody specific to the connexin of interest (e.g., anti-Cx43). The incubation is usually performed overnight at 4°C.

  • Washing: Unbound primary antibody is removed by washing with a buffer solution (e.g., PBS).

  • Secondary Antibody Incubation: The sample is incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG). This step is performed in the dark to prevent photobleaching.

  • Washing: Unbound secondary antibody is washed away.

  • Counterstaining (Optional): Nuclei can be stained with a fluorescent dye like DAPI to visualize the cellular context.

  • Mounting and Visualization: The sample is mounted on a microscope slide with an anti-fade mounting medium and visualized using a fluorescence or confocal microscope. The intensity and distribution of the fluorescent signal correspond to the abundance and localization of the target connexin.

IF_Workflow Immunofluorescence Staining Workflow for Connexins Sample_Prep 1. Sample Preparation (Fixation & Sectioning) Permeabilization 2. Permeabilization Sample_Prep->Permeabilization Blocking 3. Blocking Permeabilization->Blocking Primary_Ab 4. Primary Antibody Incubation (anti-Connexin) Blocking->Primary_Ab Wash1 5. Washing Primary_Ab->Wash1 Secondary_Ab 6. Secondary Antibody Incubation (Fluorescently Labeled) Wash1->Secondary_Ab Wash2 7. Washing Secondary_Ab->Wash2 Mount_Visualize 8. Mounting and Visualization Wash2->Mount_Visualize

Workflow for Immunofluorescence Staining of Connexins.

Conclusion

This compound enhances gap junctional intercellular communication through a well-defined signaling pathway that originates with the activation of M1 muscarinic acetylcholine receptors and proceeds through the canonical cAMP/PKA cascade. This mechanism leads to the increased expression and/or function of connexin proteins, thereby facilitating direct cell-to-cell communication. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research into the therapeutic applications of this compound and other gap junction modulators. Understanding these core mechanisms is essential for the development of novel therapeutic strategies targeting a range of pathologies associated with impaired intercellular communication.

References

The Discovery and Chemical Synthesis of Irsogladine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the origins, synthesis, and mechanistic actions of the mucosal protective agent, irsogladine, designed for researchers, scientists, and drug development professionals.

Discovery and Development

This compound, a potent gastric mucosal protective agent, was developed in Japan through the research and development efforts of Nippon Shinyaku Co., Ltd. and Kotobuki Pharmaceutical Co., Ltd.[1][2] The journey from its initial synthesis to its approval as a therapeutic agent for gastritis and gastric ulcers reflects a dedicated effort in medicinal chemistry and pharmacology.

The foundational patent for this compound was filed in the mid-1970s, with key inventor Hiromu Murai of Nippon Shinyaku named in a 1976 U.S. patent.[3] Early preclinical research in the 1980s, under the code name MN-1695, demonstrated its efficacy in various experimental ulcer models in animals.[1] A significant 1984 study by Ueda et al. provided a comprehensive initial pharmacological profile of the compound, establishing it as a new type of anti-ulcer agent.[1]

Following successful preclinical and clinical evaluations, this compound maleate was launched in Japan in 1989 under the brand name Gaslon N for the treatment of gastric ulcers and gastritis.[4] Its development marked a significant advancement in the field of cytoprotective therapies for gastrointestinal disorders.

Chemical Synthesis of this compound

The chemical synthesis of this compound, chemically known as 2,4-diamino-6-(2,5-dichlorophenyl)-s-triazine, has been described through various routes. A prevalent and efficient method involves the condensation of 2,5-dichlorobenzonitrile with dicyandiamide. The resulting this compound base is then converted to its maleate salt for pharmaceutical use.

Synthesis of this compound Base (Intermediate II)

The core structure of this compound is synthesized via a condensation reaction.

Experimental Protocol:

  • In a suitable reaction vessel, dissolve 2,5-dichlorobenzonitrile and dicyandiamide in an aprotic polar solvent.

  • Add a base catalyst to the mixture.

  • Heat the reaction mixture to facilitate the condensation reaction.

  • Upon completion of the reaction, cool the mixture to allow for the precipitation of the crude this compound base.

  • Isolate the solid product by filtration and wash with an appropriate solvent to remove impurities.

  • The crude product can be further purified by recrystallization.

Synthesis of this compound Maleate (Compound I)

The pharmaceutically active salt, this compound maleate, is prepared by reacting the this compound base with maleic acid.

Experimental Protocol:

  • Suspend the synthesized this compound base (Intermediate II) in glycerol formal.

  • Heat the suspension to a temperature of 45-50°C.

  • Add maleic acid to the heated suspension and stir for approximately 30 minutes to ensure complete reaction.

  • Cool the reaction mixture to room temperature, which will induce the precipitation of the crude this compound maleate.

  • Add deionized water to the mixture and continue stirring for another 20 minutes.

  • Filter the solid product and wash it with an alcohol-water mixture (e.g., 85:15 ethanol:water).

  • Dry the purified solid under a vacuum at 65-70°C for 5 hours to obtain the final this compound maleate product.

Quantitative Data for this compound Maleate Synthesis:

ParameterValue
Yield92.7 - 93.2%
Melting Point182 - 184°C
Purity (HPLC)98.9 - 99.1%

Mechanism of Action

This compound exerts its mucosal protective effects through a multifaceted mechanism of action, distinguishing it from anti-secretory agents. Its primary actions are centered on enhancing the defensive properties of the gastric mucosa.

Phosphodiesterase (PDE) Inhibition

A key mechanism of this compound is the non-selective inhibition of phosphodiesterase (PDE) isozymes, with a notable effect on PDE4.[5][6] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP plays a crucial role in various cellular processes that contribute to gastric mucosal protection.

Enhancement of Gastric Mucosal Blood Flow

This compound has been shown to improve gastric mucosal blood flow. This effect is partly mediated by an increase in endogenous nitric oxide (NO) synthesis, a potent vasodilator.[7][8] Enhanced blood flow ensures adequate oxygen and nutrient supply to the mucosal tissue, promoting healing and resilience against injury.

Facilitation of Gap Junction Intercellular Communication (GJIC)

This compound enhances gap junction intercellular communication, which is vital for maintaining the integrity and coordinated function of the gastric mucosal barrier.[9] Improved communication between epithelial cells strengthens the mucosal defense against damaging agents.

Anti-inflammatory and Antioxidant Effects

The drug also exhibits anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines and reducing neutrophil infiltration at the site of mucosal injury.[10] Furthermore, it has demonstrated antioxidant effects by suppressing the generation of reactive oxygen species.[7]

Signaling Pathway of this compound's Action

Irsogladine_Mechanism cluster_cAMP This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP ↑ Intracellular cAMP PKA Protein Kinase A (PKA) Activation cAMP->PKA NO_Synthase ↑ Nitric Oxide (NO) Synthase Activity cAMP->NO_Synthase GJIC ↑ Gap Junction Intercellular Communication cAMP->GJIC Anti_Inflammatory ↓ Anti-inflammatory Effects cAMP->Anti_Inflammatory Mucosal_Protection Gastric Mucosal Protection & Healing PKA->Mucosal_Protection Blood_Flow ↑ Gastric Mucosal Blood Flow NO_Synthase->Blood_Flow GJIC->Mucosal_Protection Anti_Inflammatory->Mucosal_Protection Blood_Flow->Mucosal_Protection

Caption: Signaling pathway of this compound's gastroprotective mechanism.

Experimental Data

Numerous preclinical and clinical studies have provided quantitative data supporting the efficacy of this compound.

Preclinical Efficacy in Animal Models

Effect of this compound Maleate on Indomethacin-Induced Gastric Injury in Rats

Treatment GroupDose (mg/kg)Gastric Ulcer Index (mm)
Indomethacin Control-39.1 ± 7.7
This compound Maleate127.1 ± 6.2
This compound Maleate318.3 ± 7.2
This compound Maleate105.7 ± 4.0
*p < 0.05 vs. Indomethacin Control

Effect of this compound Maleate on Pro-inflammatory Markers in Indomethacin-Treated Rats

Treatment GroupDose (mg/kg)Mucosal IL-1β (ng/g protein)Mucosal MPO (ng/g protein)
Normal-36.1 ± 8.1-
Indomethacin Control-160.2 ± 19.812.7 ± 4.3
This compound Maleate385.4 ± 15.49.1 ± 2.2
This compound Maleate1093.0 ± 17.44.9 ± 0.8
p < 0.05 vs. Indomethacin Control
Clinical Efficacy

Gastric Ulcer Healing Rates in H. pylori Eradication Patients (IMPACT Study) [11]

Treatment GroupNumber of Patients (n)Healing Rate (%)
This compound Maleate (4 mg/day)15083.0
Placebo16172.2
p = 0.0276 vs. Placebo

Experimental Workflow

The discovery and development of a drug like this compound follows a structured workflow from initial concept to clinical application.

Logical Workflow for this compound Development

Drug_Development_Workflow cluster_LD Lead Discovery cluster_LO Lead Optimization cluster_PS Preclinical Studies cluster_CT Clinical Trials cluster_RA Regulatory Approval cluster_ML Market Launch Lead_Discovery Lead Discovery & Identification Lead_Optimization Lead Optimization Lead_Discovery->Lead_Optimization Synthesis Chemical Synthesis Screening Pharmacological Screening Preclinical_Studies Preclinical Studies Lead_Optimization->Preclinical_Studies SAR Structure-Activity Relationship (SAR) Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials Tox_Studies Toxicology Studies Pharmacokinetics Pharmacokinetics (ADME) Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval Phase_I Phase I Market_Launch Market Launch Regulatory_Approval->Market_Launch NDA New Drug Application (NDA) Post_Marketing Post-Marketing Surveillance Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III

Caption: A generalized workflow for the discovery and development of a pharmaceutical agent like this compound.

References

Beyond Phosphodiesterase Inhibition: An In-depth Technical Guide to the Molecular Targets of Irsogladine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irsogladine, a well-established gastroprotective agent, is primarily known for its role as a non-selective phosphodiesterase (PDE) inhibitor, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels. However, a growing body of evidence reveals that its therapeutic effects extend beyond PDE inhibition, encompassing a range of molecular targets that contribute to its mucosal protective and healing-promoting actions. This technical guide provides a comprehensive overview of these non-PDE molecular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and experimental workflows involved. This in-depth analysis is intended to support further research and drug development efforts by elucidating the multifaceted mechanism of action of this compound.

Enhancement of Gap Junctional Intercellular Communication (GJIC)

A primary non-PDE mechanism of this compound is the enhancement of gap junctional intercellular communication (GJIC), a critical process for maintaining tissue homeostasis and coordinating cellular responses. This compound has been shown to increase the number and function of gap junctions, which are intercellular channels formed by connexin (Cx) proteins.

Quantitative Data
ParameterObservationConcentration/DoseModel SystemReference
GJIC FacilitationDose-dependent increase10⁻⁷ to 10⁻⁵ MGastric epithelial cells[1]
Connexin32 (Cx32) ExpressionRecovery to 70% of normal control value100 mg/kgRat model of pancreatitis
Signaling Pathway

This compound's effect on GJIC is mediated, in part, through its interaction with the M1 muscarinic acetylcholine receptor (mAChR) and subsequent activation of the Protein Kinase A (PKA) pathway. While a specific binding affinity (Ki) for this compound at the M1 receptor has not been reported in the available literature, functional assays confirm this interaction.[1]

This compound This compound M1_mAChR M1 Muscarinic Acetylcholine Receptor This compound->M1_mAChR Binds to AC Adenylyl Cyclase M1_mAChR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Connexins Connexin Proteins (Cx26, Cx32, Cx43) PKA->Connexins Phosphorylates & Upregulates Expression Gap_Junctions Gap Junction Assembly and Function Connexins->Gap_Junctions Leads to GJIC Enhanced GJIC Gap_Junctions->GJIC

Caption: this compound-mediated enhancement of GJIC.
Experimental Protocols

This technique is a widely used functional assay to assess GJIC between cultured cells.

  • Cell Culture: Plate cells in a 35-mm dish and grow to confluency.

  • Scraping: Create a scrape in the cell monolayer using a sharp instrument (e.g., a scalpel blade).

  • Dye Loading: Immediately after scraping, add a solution of Lucifer Yellow (a fluorescent dye that can pass through gap junctions) to the culture dish and incubate for a short period (e.g., 5-15 minutes).

  • Washing: Gently wash the cells with phosphate-buffered saline (PBS) to remove excess dye.

  • Imaging: Visualize the cells using a fluorescence microscope. The extent of dye transfer from the loaded cells at the scrape line to adjacent cells is indicative of the level of GJIC.

  • Quantification: The area of dye spread can be quantified using image analysis software.

This method is used to visualize the localization and quantify the expression of connexin proteins in tissue samples.

  • Tissue Preparation: Fix tissue samples in 4% paraformaldehyde and embed in paraffin. Cut thin sections (e.g., 5 µm) and mount on slides.

  • Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval by heating the slides in a citrate buffer.

  • Blocking: Block non-specific antibody binding with a blocking solution (e.g., normal goat serum).

  • Primary Antibody Incubation: Incubate the sections with a primary antibody specific for the connexin of interest (e.g., anti-Cx32).

  • Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody that binds to the primary antibody.

  • Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the slides with an anti-fade mounting medium.

  • Imaging and Analysis: Visualize the staining using a fluorescence microscope. The intensity and distribution of the fluorescence signal can be quantified.

Anti-Inflammatory and Anti-Carcinogenic Effects via Inhibition of NF-κB and AP-1

This compound has demonstrated anti-inflammatory and potential anti-carcinogenic properties by inhibiting the transcriptional activity of nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), key regulators of inflammation and cell proliferation.

Quantitative Data
ParameterObservationConcentration/DoseModel SystemReference
NF-κB Transcriptional Activity38% reduction of untreated control value200 µMCaco-2 cells[2]
AP-1 Transcriptional Activity47% reduction of untreated control value200 µMCaco-2 cells[2]
Intestinal Polyp NumberReduced to 69% of untreated control5 ppm in dietApc-mutant mice[2]
Intestinal Polyp NumberReduced to 66% of untreated control50 ppm in dietApc-mutant mice[2]

Note: A specific IC50 value for NF-κB and AP-1 inhibition by this compound has not been reported in the available literature.

Signaling Pathway

cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound NF_kappaB NF-κB This compound->NF_kappaB Inhibits Transcriptional Activity AP1 AP-1 This compound->AP1 Inhibits Transcriptional Activity Inflammatory_Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory_Stimuli->IKK Activate IkappaB IκB IKK->IkappaB Phosphorylates IkappaB->NF_kappaB Releases NF_kappaB_active Active NF-κB NF_kappaB->NF_kappaB_active Translocates to Nucleus Nucleus Gene_Transcription Pro-inflammatory & Pro-proliferative Gene Transcription NF_kappaB_active->Gene_Transcription Promotes AP1->Gene_Transcription Promotes Inflammation_Proliferation Inflammation & Cell Proliferation Gene_Transcription->Inflammation_Proliferation

Caption: Inhibition of NF-κB and AP-1 signaling by this compound.
Experimental Protocols

This assay measures the transcriptional activity of NF-κB and AP-1 by utilizing a reporter plasmid containing a luciferase gene under the control of response elements for these transcription factors.

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., Caco-2) and transfect the cells with a reporter plasmid containing NF-κB or AP-1 response elements upstream of a luciferase gene. A co-transfection with a plasmid expressing Renilla luciferase can be used for normalization.

  • Treatment: Treat the transfected cells with this compound at various concentrations for a specified period (e.g., 24 hours).

  • Cell Lysis: Lyse the cells to release the luciferase enzymes.

  • Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The reduction in luciferase activity in this compound-treated cells compared to untreated controls indicates inhibition of the respective transcription factor.

Modulation of Gastric Mucosal Blood Flow

This compound enhances gastric mucosal blood flow, a crucial factor in maintaining mucosal integrity and promoting healing.

Experimental Protocol

LDF is a non-invasive technique used to measure microcirculatory blood flow in real-time.

  • Animal Preparation: Anesthetize the experimental animal (e.g., a dog).

  • Endoscopy: Insert a gastrointestinal endoscope to visualize the gastric mucosa.

  • LDF Probe Placement: Pass a laser Doppler flowmetry probe through the forceps channel of the endoscope and place it in contact with the gastric mucosa at the desired measurement site.

  • Measurement: Record the blood flow signal, which is proportional to the number and velocity of red blood cells in the sampled tissue volume. Multiple measurements are typically taken and averaged.

  • Intervention: Administer this compound and repeat the measurements to assess its effect on gastric mucosal blood flow.

Involvement of Nitric Oxide (NO) Synthesis

The gastroprotective effects of this compound are partially mediated by endogenous nitric oxide (NO), a key signaling molecule involved in vasodilation and cytoprotection.

Signaling Pathway

This compound This compound eNOS Endothelial Nitric Oxide Synthase (eNOS) This compound->eNOS Potentiates Activity NO Nitric Oxide (NO) eNOS->NO Produces L_Arginine L-Arginine L_Arginine->eNOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Vasodilation Vasodilation PKG->Vasodilation Cytoprotection Cytoprotection PKG->Cytoprotection

Caption: this compound's potentiation of the Nitric Oxide pathway.
Experimental Protocol

This assay measures the activity of NOS by quantifying the conversion of L-arginine to L-citrulline or by measuring the production of nitrite/nitrate, stable end-products of NO.

  • Sample Preparation: Prepare tissue homogenates or cell lysates in a suitable buffer.

  • Reaction Mixture: Prepare a reaction mixture containing L-arginine (the substrate for NOS), NADPH (a cofactor), and other necessary components.

  • Incubation: Add the sample to the reaction mixture and incubate at 37°C to allow the NOS enzyme to produce NO.

  • Detection:

    • Citrulline Method: If using radiolabeled L-arginine, quantify the amount of radiolabeled L-citrulline produced.

    • Griess Assay: Measure the concentration of nitrite in the sample using the Griess reagent, which forms a colored product that can be measured spectrophotometrically. Nitrate can be converted to nitrite using nitrate reductase before the assay.

  • Data Analysis: Calculate the NOS activity based on the amount of product formed per unit of time and protein concentration.

Enhancement of Tight Junctions

This compound can strengthen the epithelial barrier by upregulating the expression of tight junction proteins.

Quantitative Data

While specific fold-change or percentage increase values are not consistently reported across studies, research indicates that this compound enhances the protein and mRNA levels of key tight junction molecules.

TargetObservationModel SystemReference
Claudin-1Enhanced expressionHuman nasal epithelial cells
Claudin-4Enhanced expressionHuman nasal epithelial cells
JAM-AEnhanced expressionHuman nasal epithelial cells
Experimental Protocol

This technique is used to quantify the expression levels of specific tight junction proteins in cell lysates or tissue homogenates.

  • Protein Extraction: Lyse cells or tissues in a buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a method such as the Bradford assay.

  • SDS-PAGE: Separate the proteins by size by running a specific amount of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a solution such as non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the tight junction protein of interest (e.g., anti-claudin-1). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.

  • Detection: Detect the protein bands using a chemiluminescent or fluorescent imaging system.

  • Quantification: Quantify the intensity of the protein bands using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The molecular mechanisms of this compound extend significantly beyond its well-established role as a phosphodiesterase inhibitor. Its ability to enhance gap junctional intercellular communication, modulate mucosal blood flow, exert anti-inflammatory and potential anti-carcinogenic effects through the inhibition of NF-κB and AP-1, involve the nitric oxide pathway, and strengthen tight junctions collectively contribute to its robust gastroprotective and healing-promoting properties. A thorough understanding of these multifaceted actions is crucial for optimizing its clinical use and for the development of novel therapeutic strategies targeting these pathways in gastrointestinal and other diseases. Further research is warranted to elucidate the precise quantitative parameters of these interactions, such as binding affinities and IC50 values, to provide a more complete picture of this compound's pharmacological profile.

References

Irsogladine's Role in Modulating Inflammatory Signaling Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irsogladine, a well-established gastroprotective drug, exerts significant anti-inflammatory effects through the modulation of multiple intracellular signaling pathways.[1][2] This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound mitigates inflammation. Its primary action involves the non-selective inhibition of phosphodiesterase (PDE) isozymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] This foundational mechanism triggers a cascade of downstream effects, including the suppression of the NF-κB and MAPK signaling pathways, enhancement of gap junctional intercellular communication (GJIC), and inhibition of neutrophil activity.[4][5][6] This document details these pathways, presents quantitative data from key studies in structured tables, outlines experimental protocols, and provides visual diagrams of the core signaling cascades to offer a comprehensive resource for researchers in pharmacology and drug development.

Core Mechanism: Phosphodiesterase (PDE) Inhibition and cAMP Elevation

The cornerstone of this compound's anti-inflammatory action is its ability to act as a non-selective inhibitor of phosphodiesterase (PDE) isozymes.[2][3] PDEs are enzymes responsible for the degradation of cyclic nucleotides like cAMP and cGMP. By inhibiting these enzymes, particularly PDE4, this compound prevents the breakdown of cAMP, leading to its accumulation within the cell.[3][6] This elevation in intracellular cAMP is a critical upstream event that initiates many of this compound's subsequent anti-inflammatory and cytoprotective effects.[2][3][6] For instance, in human neutrophils, the increase in cAMP content via PDE4 inhibition is directly linked to the suppression of superoxide production, a key factor in oxidative stress-related mucosal damage.[6]

This compound This compound PDE Phosphodiesterases (PDE1, PDE2, PDE3, PDE4) This compound->PDE Inhibits cAMP_hydrolysis cAMP Hydrolysis (cAMP -> AMP) PDE->cAMP_hydrolysis Catalyzes cAMP Increased intracellular cAMP cAMP_hydrolysis->cAMP Blocks Degradation PKA Protein Kinase A (PKA) Activation cAMP->PKA Downstream Downstream Anti-inflammatory Effects PKA->Downstream

Caption: this compound's primary mechanism of PDE inhibition.

Modulation of Key Inflammatory Signaling Pathways

Suppression of the NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. This compound has been shown to significantly inhibit NF-κB transcriptional activity.[4] This suppression is a key mechanism for its anti-inflammatory effects, leading to a marked reduction in the expression of NF-κB downstream targets, including the pro-inflammatory cytokines IL-1β, IL-6, TNF-α, and IL-8.[4][7][8] Studies in mouse models of intestinal polyposis demonstrated that this compound treatment decreased the mRNA levels of IL-1β and IL-6 in intestinal polyps.[4][9] This suggests that by inhibiting the NF-κB pathway, this compound can temper the inflammatory environment that often contributes to disease progression.[4]

cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NFkB_n NF-κB DNA DNA Binding NFkB_n->DNA Gene_Exp Pro-inflammatory Gene Expression (IL-1β, IL-6, TNF-α) DNA->Gene_Exp Stimuli Inflammatory Stimuli (e.g., Indomethacin, Bacteria) IKK IKK Complex Stimuli->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_c NF-κB IkB->NFkB_c Releases NFkB_c->NFkB_n Translocation This compound This compound This compound->NFkB_c Inhibits Transcriptional Activity

Caption: this compound's inhibition of the NF-κB signaling pathway.
Modulation of MAPK Signaling

The mitogen-activated protein kinase (MAPK) pathway is another crucial cascade involved in inflammation. Research has shown that this compound can down-regulate the phosphorylation of p38 MAP kinase and ERK induced by bacterial stimuli in gingival epithelial cells.[5] This action contributes to its ability to control inflammation in periodontal tissues by regulating chemokine secretion and intercellular junctions.[5]

Enhancement of Gap Junctional Intercellular Communication (GJIC)

GJIC is vital for maintaining tissue homeostasis and coordinating cellular responses.[10] Inflammatory conditions can disrupt this communication. This compound enhances GJIC, an effect mediated by its ability to increase intracellular cAMP.[2][10] In human gingival epithelial cells challenged with pathogenic bacteria, this compound countered the reduction in GJIC and the levels of Connexin 43 (Cx43), a key gap junction protein.[10] By preserving this communication channel, this compound helps maintain the integrity of the epithelial barrier, a critical first line of defense against inflammatory triggers.[1][11]

This compound This compound cAMP ↑ cAMP This compound->cAMP Disruption Disrupted GJIC This compound->Disruption Counters GJIC Enhanced Gap Junction Intercellular Communication (GJIC) cAMP->GJIC Promotes Homeostasis Tissue Homeostasis & Barrier Integrity GJIC->Homeostasis Inflammation Inflammatory Stimuli Inflammation->Disruption

Caption: this compound's role in enhancing GJIC.

Cellular Effects and Anti-inflammatory Outcomes

The modulation of the signaling pathways described above translates into several key cellular and physiological anti-inflammatory outcomes.

Inhibition of Neutrophil Activity

This compound significantly impedes the activity of neutrophils, which are key effector cells in the acute inflammatory response. It has been shown to:

  • Inhibit Neutrophil Infiltration: Pretreatment with this compound significantly reduces the infiltration of neutrophils into gastric mucosa, as measured by decreased myeloperoxidase (MPO) levels.[7][8]

  • Suppress Neutrophil Migration: this compound helps control inflammation by regulating neutrophil migration into epithelial tissues.[5][12]

  • Reduce Superoxide Production: By inhibiting PDE4 in neutrophils, this compound suppresses the production of superoxide radicals, thereby mitigating oxidative stress.[6]

Reduction of Pro-inflammatory Cytokines and Mediators

This compound consistently demonstrates the ability to suppress the production and levels of a wide range of pro-inflammatory molecules. This includes a dose-dependent reduction of cytokines such as TNF-α, IL-1β, IL-8, IL-12, and IL-23.[7][13] This broad-spectrum inhibition of inflammatory mediators is central to its protective effects in various models of inflammation, from NSAID-induced gastric injury to colitis.[7][13][14]

Quantitative Data Summary

The following tables summarize quantitative findings from key studies on this compound's anti-inflammatory effects.

Table 1: Effect of this compound on Indomethacin-Induced Gastric Injury and Inflammation in Rats

Parameter Control (Indomethacin only) This compound (3 mg/kg) This compound (10 mg/kg) Reference
Gastric Ulcer Index (mm) 39.1 ± 7.7 18.3 ± 7.2 5.7 ± 4.0 [7]
Mucosal TNF-α (ng/g protein) 11.0 ± 1.6 6.7 ± 1.0 5.3 ± 0.7 [7]
Mucosal IL-1β (ng/g protein) 160.2 ± 19.8 85.4 ± 15.4 93.0 ± 17.4 [7]
Mucosal MPO (ng/g protein) 12.7 ± 4.3 9.1 ± 2.2 4.9 ± 0.8 [7]

Data presented as mean ± SD.

Table 2: Effect of this compound on NF-κB Transcriptional Activity and Intestinal Polyp Formation

Parameter Control This compound (100 µM) This compound (200 µM) Reference
NF-κB Activity (Caco-2 cells, % of control) 100% 84% (-16%) 69% (-31%) [4]
NF-κB Activity (HCT-15 cells, % of control) 100% 78% (-22%) 71% (-29%) [4]
Intestinal Polyps (Min mice, % of control) 100% 69% (at 5 ppm) 66% (at 50 ppm) [4][9]
Polyp IL-1β mRNA (% of control) 100% 15% (-85%) Not significant [4]

| Polyp IL-6 mRNA (% of control) | 100% | 49% (-51%) | Not significant |[4] |

Experimental Protocols

Animal Model: Indomethacin-Induced Gastric Injury in Rats

This model is used to evaluate the gastroprotective and anti-inflammatory effects of compounds against NSAID-induced damage.

  • Animals: Male Hos:Donryu or Sprague-Dawley rats are typically used.[3][7]

  • Procedure:

    • Animals are fasted prior to the experiment.

    • This compound maleate (e.g., 1, 3, or 10 mg/kg) or vehicle is administered orally.[7]

    • One hour after pretreatment, gastric injury is induced by oral administration of indomethacin (e.g., 48 mg/kg).[7]

    • Four hours after indomethacin administration, animals are euthanized.

    • Stomachs are removed, and the gastric mucosal damage is quantified (e.g., measuring the total length of linear hemorrhagic lesions).[7]

    • Gastric mucosal tissue is collected for biochemical analysis.

  • Analyses:

    • Cytokine Measurement: Concentrations of TNF-α, IL-1β, and IL-8 in mucosal tissues are determined using ELISA kits.[7]

    • Myeloperoxidase (MPO) Assay: MPO levels, an indicator of neutrophil infiltration, are measured in mucosal tissues.[7]

start Start: Fasted Male Rats pretreatment Oral Pretreatment: This compound (1-10 mg/kg) or Vehicle start->pretreatment induction 1 hr Post-Pretreatment: Induce Injury with Indomethacin (p.o.) pretreatment->induction wait Wait 4 Hours induction->wait euthanize Euthanize & Stomach Removal wait->euthanize analysis Analysis euthanize->analysis lesion Quantify Gastric Lesion Index analysis->lesion biochem Biochemical Assays: - ELISA (Cytokines) - MPO Assay analysis->biochem

Caption: Workflow for Indomethacin-induced gastric injury model.
In Vitro Model: NF-κB Luciferase Reporter Gene Assay

This assay is used to quantify the effect of a compound on the transcriptional activity of NF-κB.

  • Cell Lines: Human colorectal adenocarcinoma cells (Caco-2) or HCT-15 are used.[4]

  • Procedure:

    • Cells are seeded in multi-well plates.

    • Cells are co-transfected with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.

    • After transfection, cells are treated with various concentrations of this compound maleate (e.g., 100 µM, 200 µM) for a set duration (e.g., 24 or 48 hours).[4]

    • In some experiments, NF-κB activity is stimulated with a cytokine mixture (e.g., TNF-α, IL-1β) in the presence or absence of this compound.[4]

    • Cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. Results are expressed as a percentage of the activity in untreated control cells.[4]

Conclusion

This compound maleate's role as a modulator of inflammatory signaling is multifaceted and robust. Its primary mechanism, the inhibition of phosphodiesterases and subsequent elevation of intracellular cAMP, initiates a cascade of anti-inflammatory effects. By suppressing the pro-inflammatory NF-κB and MAPK pathways, inhibiting neutrophil recruitment and activation, and preserving crucial gap junctional intercellular communication, this compound effectively mitigates the inflammatory response at a molecular level. The quantitative data and experimental models presented in this guide underscore its potential as a significant anti-inflammatory agent, providing a solid foundation for further research and development in this area.

References

Irsogladine as a Non-Selective Inhibitor of Phosphodiesterase Isozymes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Irsogladine, a gastroprotective agent, exerts its therapeutic effects through a variety of mechanisms, a key one being the non-selective inhibition of phosphodiesterase (PDE) isozymes. This activity leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, a critical second messenger involved in numerous cellular processes. This technical guide provides a comprehensive overview of this compound's role as a PDE inhibitor, detailing its effects on various PDE isozymes, the subsequent impact on signaling pathways, and the experimental protocols used to characterize its activity.

Introduction to this compound and Phosphodiesterases

This compound maleate, chemically known as 2,4-diamino-6-(2,5-dichlorophenyl)-s-triazine maleate, is recognized for its mucosal protective and healing-promoting actions in the gastrointestinal tract.[1][2] Unlike many anti-ulcer drugs that focus on acid suppression, this compound's mechanism is multifaceted, involving the enhancement of gap junctional intercellular communication and modulation of inflammatory responses.[1] Central to these actions is its ability to inhibit phosphodiesterases.

Phosphodiesterases are a superfamily of enzymes that degrade cyclic nucleotides, primarily cAMP and cyclic guanosine monophosphate (cGMP).[3] By controlling the intracellular concentrations of these second messengers, PDEs play a crucial role in regulating a vast array of physiological processes. The PDE superfamily is divided into 11 families (PDE1-PDE11) based on their substrate specificity, kinetic properties, and sensitivity to inhibitors.

This compound's Inhibitory Profile Against PDE Isozymes

This compound acts as a non-selective inhibitor of several PDE isozymes, leading to an accumulation of intracellular cAMP.[3] While specific IC50 values for this compound against each PDE isozyme are not consistently reported in publicly available literature, qualitative studies have elucidated its inhibitory pattern. It preferentially blocks the degradation of cAMP over cGMP.

Studies using purified bovine brain and heart phosphodiesterases have demonstrated that this compound inhibits the activity of PDE1, PDE2, PDE3, and PDE4. In human neutrophils, the elevation of cAMP levels by this compound is comparable to that induced by the selective PDE4 inhibitor, rolipram, suggesting a significant inhibitory effect on this particular isozyme.

Data Presentation

Table 1: Qualitative Inhibitory Profile of this compound against PDE Isozymes

PDE IsozymeSubstrate SpecificityReported Inhibition by this compoundPrimary Effect of Inhibition
PDE1 Ca2+/calmodulin-stimulated, hydrolyzes both cAMP and cGMPYesIncrease in both cAMP and cGMP
PDE2 cGMP-stimulated, hydrolyzes both cAMP and cGMPYesComplex; can increase or decrease cAMP depending on cGMP levels
PDE3 cGMP-inhibited, hydrolyzes cAMP with high affinityYesSignificant increase in cAMP
PDE4 cAMP-specificYesSignificant increase in cAMP

Impact on Cellular Signaling Pathways

The non-selective inhibition of PDE isozymes by this compound, particularly those involved in cAMP hydrolysis, leads to the potentiation of the cAMP signaling pathway.

The cAMP Signaling Pathway

The canonical cAMP signaling pathway is initiated by the activation of G-protein coupled receptors (GPCRs), which in turn activate adenylyl cyclase to convert ATP into cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates a multitude of downstream targets, leading to various cellular responses. By inhibiting the degradation of cAMP, this compound effectively amplifies and prolongs these PKA-mediated signals.

cAMP_Signaling_Pathway Extracellular_Signal Extracellular Signal (e.g., Hormones) GPCR GPCR Extracellular_Signal->GPCR Activates G_Protein G Protein GPCR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates ATP ATP cAMP cAMP ATP:e->cAMP:w Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphodiesterases Phosphodiesterases (PDE1, 2, 3, 4) cAMP->Phosphodiesterases Hydrolysis Cellular_Response Cellular Response PKA->Cellular_Response Leads to AMP 5'-AMP Phosphodiesterases->AMP This compound This compound This compound->Phosphodiesterases Inhibits

Caption: The cAMP signaling pathway and the inhibitory action of this compound.

Experimental Protocols for Assessing PDE Inhibition

The characterization of this compound as a PDE inhibitor involves various in vitro assays designed to measure the enzymatic activity of phosphodiesterases. Below are detailed methodologies for commonly employed assays.

General Experimental Workflow

A typical workflow for screening and characterizing a PDE inhibitor like this compound involves several key stages, from initial high-throughput screening to detailed kinetic analysis.

Experimental_Workflow start Start: Compound Library (including this compound) hts High-Throughput Screening (HTS) (e.g., IMAP-FP, SPA) start->hts hit_id Hit Identification (Compounds showing significant PDE inhibition) hts->hit_id dose_response Dose-Response & IC50 Determination (Varying concentrations of this compound) hit_id->dose_response isozyme_selectivity Isozyme Selectivity Profiling (Testing against a panel of PDE isozymes) dose_response->isozyme_selectivity kinetic_studies Kinetic Mechanism of Inhibition Studies (e.g., Lineweaver-Burk plots) isozyme_selectivity->kinetic_studies end End: Characterized PDE Inhibitor Profile kinetic_studies->end

Caption: A generalized workflow for the characterization of a PDE inhibitor.

Scintillation Proximity Assay (SPA)

The Scintillation Proximity Assay (SPA) is a radioisotopic, homogeneous assay format widely used for measuring PDE activity.

  • Principle: Tritiated cAMP ([³H]-cAMP) is used as a substrate. The PDE enzyme hydrolyzes [³H]-cAMP to [³H]-5'-AMP. SPA beads coated with a scintillant and a material that specifically binds [³H]-5'-AMP (but not [³H]-cAMP) are added. When [³H]-5'-AMP binds to the bead, the emitted beta particles are close enough to excite the scintillant, producing a light signal that is proportional to PDE activity. Inhibitors of PDE will reduce the formation of [³H]-5'-AMP, leading to a decrease in the light signal.

  • Protocol:

    • Reaction Mixture Preparation: In a microplate, prepare a reaction mixture containing the purified PDE isozyme, assay buffer (typically Tris-HCl with MgCl₂), and the test compound (this compound) at various concentrations.

    • Substrate Addition: Initiate the reaction by adding [³H]-cAMP to each well.

    • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period to allow the enzymatic reaction to proceed.

    • Reaction Termination and Detection: Stop the reaction by adding the SPA bead slurry containing the [³H]-5'-AMP binding component.

    • Signal Measurement: After an incubation period to allow for binding, measure the light output using a microplate scintillation counter.

    • Data Analysis: Calculate the percent inhibition at each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

IMAP® Fluorescence Polarization (FP) Assay

The Immobilized Metal Affinity-based Fluorescence Polarization (IMAP) assay is a non-radioactive, homogeneous method.

  • Principle: A fluorescently labeled cAMP or cGMP substrate is used. PDE-mediated hydrolysis of the substrate results in a fluorescently labeled 5'-AMP or 5'-GMP product. A binding solution containing trivalent metal-based nanoparticles is then added. These nanoparticles selectively bind to the phosphate group of the product (5'-AMP/GMP), but not the cyclic substrate. This binding event leads to a significant increase in the fluorescence polarization (FP) signal because the larger complex tumbles more slowly in solution. PDE inhibitors prevent the formation of the product, resulting in a low FP signal.

  • Protocol:

    • Enzyme Reaction: In a microplate, combine the PDE enzyme, fluorescently labeled cAMP or cGMP substrate, and this compound at various concentrations in an appropriate reaction buffer.

    • Incubation: Incubate the reaction at room temperature or 30°C for a predetermined time.

    • Reaction Termination and Binding: Add the IMAP binding solution to stop the enzymatic reaction and initiate the binding of the fluorescent product to the nanoparticles.

    • Signal Measurement: After a brief incubation, measure the fluorescence polarization using a suitable plate reader.

    • Data Analysis: Determine the IC50 value from the dose-response curve of this compound concentration versus FP signal.

PDE-Glo™ Phosphodiesterase Assay

This is a luminescent, homogeneous assay that measures the amount of remaining cAMP or cGMP after the PDE reaction.

  • Principle: The assay is performed in two steps. First, the PDE enzyme is incubated with its substrate (cAMP or cGMP). The reaction is then stopped, and a detection reagent containing Protein Kinase A (PKA) for cAMP or Protein Kinase G (PKG) for cGMP, and a proprietary kinase substrate is added. The amount of remaining cyclic nucleotide activates the corresponding protein kinase, which then phosphorylates its substrate, consuming ATP in the process. In the final step, a kinase-glo reagent is added to measure the amount of remaining ATP via a luciferase-based reaction. The light output is inversely proportional to the PDE activity.

  • Protocol:

    • PDE Reaction: Incubate the PDE enzyme with either cAMP or cGMP and varying concentrations of this compound.

    • Termination and Kinase Reaction: Stop the PDE reaction and add the detection reagent containing the appropriate protein kinase and its substrate. Allow the kinase reaction to proceed.

    • Luminescence Detection: Add the Kinase-Glo® reagent and measure the luminescence using a luminometer.

    • Data Analysis: A higher light signal indicates greater inhibition of the PDE. Calculate IC50 values from the dose-response curves.

Conclusion

This compound's activity as a non-selective phosphodiesterase inhibitor is a cornerstone of its gastroprotective mechanism. By inhibiting PDE isozymes, particularly PDE1, PDE2, PDE3, and PDE4, this compound elevates intracellular cAMP levels, thereby modulating various cellular functions that contribute to mucosal defense and repair. While the precise quantitative inhibitory constants for each isozyme require further elucidation, the qualitative evidence strongly supports its role as a broad-spectrum PDE inhibitor. The experimental protocols detailed herein provide a robust framework for the continued investigation of this compound and the discovery of novel PDE inhibitors for therapeutic applications. This technical guide serves as a valuable resource for researchers and drug development professionals seeking to understand and leverage the therapeutic potential of phosphodiesterase inhibition.

References

Methodological & Application

Application Notes and Protocols: Irsogladine in vitro Assays Using Caco-2 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irsogladine is a mucosal protective agent that has demonstrated efficacy in the treatment of gastritis and peptic ulcers. Its mechanisms of action are multifaceted, including the enhancement of gap junctional intercellular communication (GJIC), modulation of mucosal barrier function, and anti-inflammatory effects.[1][2][3] The human colon adenocarcinoma cell line, Caco-2, is a well-established in vitro model for the intestinal epithelial barrier. When cultured on semi-permeable supports, Caco-2 cells differentiate into a polarized monolayer with tight junctions and microvilli, mimicking the functionality of the small intestinal epithelium.[4] This makes the Caco-2 cell model highly suitable for investigating the effects of compounds like this compound on intestinal barrier integrity and cellular signaling pathways.

These application notes provide detailed protocols for assessing the effects of this compound on Caco-2 cell monolayers, focusing on barrier function and relevant signaling pathways.

Data Presentation

Quantitative Effects of this compound on NF-κB Signaling in Caco-2 Cells
Treatment ConditionConcentrationDurationEffect on NF-κB Transcriptional Activity (% of Control)Reference
This compound Maleate100 µM24 hours84% (16% decrease)[1]
This compound Maleate200 µM24 hours69% (31% decrease)[1]
This compound Maleate + Cytokine Mixture (TNFα, IL-1β, EGF)100 µM24 hours91.7% (8.3% decrease of stimulated activity)[1]
This compound Maleate + Cytokine Mixture (TNFα, IL-1β, EGF)200 µM24 hours88.7% (11.3% decrease of stimulated activity)[1]

Experimental Protocols

Caco-2 Cell Culture and Monolayer Formation

Materials:

  • Caco-2 cell line (ATCC® HTB-37™)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), Ca2+/Mg2+-free

  • Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well format)

  • Cell culture flasks, plates, and other sterile consumables

Protocol:

  • Cell Maintenance: Culture Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize trypsin with complete culture medium and centrifuge the cell suspension.

  • Seeding on Transwells: Resuspend the cell pellet in fresh medium and seed the cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 104 cells/cm2.

  • Differentiation: Culture the cells for 21-25 days to allow for spontaneous differentiation into a polarized monolayer. Change the culture medium in both the apical and basolateral compartments every 2-3 days.

  • Monolayer Integrity Check: Before initiating experiments, confirm the integrity of the Caco-2 monolayer by measuring the Transepithelial Electrical Resistance (TEER), as described in Protocol 2. Monolayers with TEER values between 300-1100 Ω·cm² are typically considered suitable for experiments.[4]

Transepithelial Electrical Resistance (TEER) Measurement

Purpose: To assess the integrity of the Caco-2 cell monolayer by measuring the electrical resistance across it.

Materials:

  • Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes

  • Transwell® plates with differentiated Caco-2 monolayers

  • Pre-warmed Hanks' Balanced Salt Solution (HBSS) or culture medium

Protocol:

  • Equilibrate the Transwell® plates to room temperature for 15-20 minutes.

  • Sterilize the electrodes by immersing them in 70% ethanol and then allowing them to air dry in a sterile hood.

  • Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment of the Transwell® insert. Ensure the electrodes are not touching the cell monolayer.

  • Record the resistance reading in Ohms (Ω).

  • Measure the resistance of a blank Transwell® insert without cells containing the same medium.

  • Calculate the TEER value (in Ω·cm²) using the following formula: TEER (Ω·cm²) = (Rtotal - Rblank) x A Where Rtotal is the resistance of the cell monolayer, Rblank is the resistance of the blank insert, and A is the surface area of the Transwell® membrane in cm².

  • Perform TEER measurements before and after treatment with this compound to assess its effect on barrier function.

Paracellular Permeability Assay

Purpose: To evaluate the effect of this compound on the paracellular pathway permeability using a fluorescent marker.

Materials:

  • Differentiated Caco-2 monolayers on Transwell® inserts

  • Lucifer Yellow (LY) or FITC-dextran (4 kDa)

  • HBSS

  • Black 96-well plates for fluorescence reading

  • Fluorescence plate reader

Protocol:

  • Wash the Caco-2 monolayers twice with pre-warmed HBSS.

  • Add fresh HBSS to the basolateral compartment.

  • In the apical compartment, add HBSS containing the desired concentration of this compound and incubate for the specified time. For control wells, add HBSS without this compound.

  • After the this compound pre-treatment, replace the apical solution with a solution of Lucifer Yellow (e.g., 100 µg/mL in HBSS).

  • Incubate the plates at 37°C for 1-2 hours, protected from light.

  • At designated time points, collect samples from the basolateral compartment.

  • Transfer the basolateral samples to a black 96-well plate.

  • Measure the fluorescence intensity using a plate reader (for Lucifer Yellow: excitation ~425 nm, emission ~528 nm).

  • Calculate the apparent permeability coefficient (Papp) to quantify the permeability.

Western Blotting for Tight Junction Proteins

Purpose: To determine the effect of this compound on the expression levels of tight junction proteins (e.g., claudins, occludin, ZO-1).

Materials:

  • Differentiated Caco-2 monolayers

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer system

  • Primary antibodies against claudin-1, occludin, ZO-1, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat Caco-2 monolayers with the desired concentrations of this compound for the chosen duration.

  • Wash the cells with ice-cold PBS and lyse them directly on the Transwell® insert with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Immunofluorescence for Tight Junction Protein Localization

Purpose: To visualize the effect of this compound on the localization and organization of tight junction proteins at cell-cell junctions.

Materials:

  • Differentiated Caco-2 monolayers on Transwell® inserts

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1-0.5% Triton X-100 in PBS for permeabilization

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibodies (as in Western blotting)

  • Fluorescently-labeled secondary antibodies

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Confocal microscope

Protocol:

  • Treat Caco-2 monolayers with this compound as required.

  • Wash the monolayers with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash with PBS and permeabilize with Triton X-100 for 10 minutes.

  • Wash and block for 1 hour at room temperature.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash with PBS and incubate with fluorescently-labeled secondary antibodies and DAPI for 1 hour at room temperature, protected from light.

  • Wash thoroughly with PBS.

  • Carefully cut the membrane from the Transwell® insert and mount it on a microscope slide with mounting medium.

  • Visualize the localization of the tight junction proteins using a confocal microscope.

Visualizations

Experimental Workflow for Assessing this compound's Effect on Caco-2 Barrier Function

G cluster_culture Cell Culture & Differentiation cluster_treatment Treatment cluster_assays Barrier Function Assays cluster_molecular Molecular Analysis seed Seed Caco-2 cells on Transwells differentiate Differentiate for 21-25 days seed->differentiate treat Treat with this compound differentiate->treat teer TEER Measurement treat->teer permeability Paracellular Permeability Assay treat->permeability western Western Blot for TJ Proteins treat->western if Immunofluorescence for TJ Proteins treat->if

Caption: Workflow for evaluating this compound's effects on Caco-2 cells.

Proposed Signaling Pathway of this compound in Caco-2 Cells

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound pde Phosphodiesterase (PDE) This compound->pde Inhibition nfkb_path NF-κB Pathway This compound->nfkb_path Inhibition camp ↑ cAMP pde->camp pka PKA Activation camp->pka gjc ↑ Gap Junction Communication pka->gjc inflammation ↓ Pro-inflammatory Gene Expression nfkb_path->inflammation tj ↑ Tight Junction Integrity gjc->tj

Caption: this compound's signaling pathway in epithelial cells.

References

Oral Administration of Irsogladine in Rodent Models of Gastritis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Irsogladine, a gastric mucosal protective agent, in various rodent models of gastritis. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and mechanisms of action of this compound.

Introduction to this compound and its Mechanism of Action

This compound maleate is a well-established anti-ulcer drug that enhances the defensive mechanisms of the gastric mucosa.[1][2] Its mode of action is multifaceted and does not rely on the inhibition of gastric acid secretion.[2] The primary mechanisms through which this compound exerts its protective effects include:

  • Enhancement of Intercellular Communication: this compound improves gap junction intercellular communication, which is crucial for maintaining the integrity of the mucosal barrier.[3]

  • Increased Gastric Mucosal Blood Flow: The drug has been shown to ameliorate reductions in gastric mucosal blood flow, a key factor in the pathogenesis of gastritis.[1][3]

  • Anti-inflammatory Properties: this compound suppresses the production of pro-inflammatory cytokines and inhibits the infiltration of neutrophils into the gastric mucosa.[3][4]

  • Modulation of Signaling Pathways: It increases intracellular levels of cyclic adenosine monophosphate (cAMP) by inhibiting phosphodiesterase (PDE) enzymes.[1][2] This action, in part, mediates some of its protective effects. The nitric oxide (NO) pathway is also implicated in its mechanism.[1][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of orally administered this compound in different rodent models of gastritis.

Table 1: Effect of this compound on Gastric Lesion Formation
Gastritis ModelRodent SpeciesThis compound Dose (mg/kg, p.o.)Outcome MeasureResultReference
Ethanol/HCl-inducedMice1 and 10% of Ulcerated Gastric AreaDose-dependent reduction. 10 mg/kg significantly reduced ulceration.[1]
Indomethacin-inducedRats1, 3, and 10Gastric Ulcer Index (mm)Dose-dependent reduction from 39.1 ± 7.7 to 5.7 ± 4.0 at 10 mg/kg.[4]
Monochloramine-inducedRats1, 3, and 10Lesion Score (mm²)Dose-dependent reduction; significant effect at ≥3 mg/kg.[6]
Table 2: Effect of this compound on Pro-inflammatory Markers in Indomethacin-Induced Gastritis in Rats
MarkerControl (Indomethacin only)This compound (1 mg/kg)This compound (3 mg/kg)This compound (10 mg/kg)Reference
TNF-α (ng/g protein) 27.0 ± 6.624.8 ± 6.019.9 ± 5.92.8 ± 0.6[4]
IL-1β (ng/g protein) Not specifiedNot specifiedNot specifiedSignificant reduction[4]
IL-8 (ng/g protein) 27.0 ± 6.624.8 ± 6.019.9 ± 5.92.8 ± 0.6[4]
MPO (U/g protein) IncreasedDose-dependent reductionSignificant reductionSignificant reduction[4]
Table 3: Effect of this compound on Intracellular Signaling Molecules
Gastritis ModelRodent SpeciesThis compound Dose (mg/kg)MoleculeEffectReference
Ethanol/HCl-inducedMice10cAMPSignificantly increased intracellular levels.[1]
Ethanol/HCl-inducedMice10Nitric Oxide (NO)Likely involvement suggested by experiments with L-NAME.[1]
Monochloramine-inducedRatsNot specifiedcGMPRestored the NH₂Cl-induced decrease in cGMP formation.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Ethanol/Hydrochloric Acid (HCl)-Induced Gastritis in Mice

This model is widely used to induce acute gastric lesions.

Protocol:

  • Animals: Use male mice, fasted for 24 hours with free access to water.

  • Groups: Divide animals into a vehicle control group, this compound treatment groups (e.g., 1 and 10 mg/kg), and a positive control group if desired.

  • Drug Administration: Administer this compound (dissolved in a vehicle like 1.5% carboxymethylcellulose solution) or the vehicle orally (p.o.).[1]

  • Gastritis Induction: One hour after drug administration, orally administer 0.1 mL/20 g body weight of a mixture of 0.15 M HCl in 98% ethanol.[1]

  • Evaluation: One hour after the administration of the ethanol/HCl mixture, euthanize the animals.

  • Stomach Removal and Analysis:

    • Remove the stomachs and open them along the greater curvature.

    • Gently rinse with saline to remove gastric contents.

    • Capture digital images of the gastric mucosa.

    • Measure the total mucosal area and the area of hemorrhagic lesions using image analysis software.

    • Calculate the percentage of the ulcerated area.[1]

Indomethacin-Induced Gastritis in Rats

This model mimics gastritis induced by nonsteroidal anti-inflammatory drugs (NSAIDs).

Protocol:

  • Animals: Use male Hos:Donryu rats.

  • Groups: Establish a vehicle control group and this compound treatment groups (e.g., 1, 3, and 10 mg/kg).

  • Drug Administration: Administer this compound or vehicle orally.

  • Gastritis Induction: One hour after this compound administration, induce gastric injury by intragastric gavage of indomethacin at a dose of 48 mg/kg.[4]

  • Evaluation: Four hours after indomethacin treatment, euthanize the animals.[4]

  • Stomach Removal and Analysis:

    • Rapidly remove the stomachs.

    • Quantify the gastric mucosal injury (e.g., by measuring the length of linear hemorrhagic lesions) under a dissecting microscope to calculate a gastric ulcer index.[4]

    • Collect mucosal tissue for biochemical analysis (e.g., TNF-α, IL-1β, IL-8, and myeloperoxidase (MPO) activity).[4]

Monochloramine (NH₂Cl)-Induced Gastritis in Rats

This model investigates the role of neutrophil-derived oxidants in gastric injury.

Protocol:

  • Animals: Use male rats.

  • Groups: Include a vehicle control group and this compound treatment groups (e.g., 1, 3, and 10 mg/kg).

  • Drug Administration: Administer this compound or vehicle orally 30 minutes before the induction of gastritis.[5][6]

  • Gastritis Induction: Orally administer 120 mM monochloramine (NH₂Cl).[6]

  • Evaluation: Euthanize the animals one hour after NH₂Cl administration.[5][6]

  • Stomach Removal and Analysis:

    • Remove the stomachs and score the severity of hemorrhagic lesions.[6]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate key mechanisms and experimental flows.

G Experimental Workflow: this compound in Rodent Gastritis Models cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis animal_model Rodent Model Selection (Mice or Rats) fasting Fasting (e.g., 24 hours) animal_model->fasting grouping Animal Grouping (Vehicle, this compound Doses) fasting->grouping drug_admin Oral Administration of this compound or Vehicle grouping->drug_admin gastritis_induction Induction of Gastritis (e.g., Ethanol/HCl, Indomethacin) drug_admin->gastritis_induction euthanasia Euthanasia gastritis_induction->euthanasia stomach_removal Stomach Removal and Preparation euthanasia->stomach_removal lesion_analysis Macroscopic Lesion Analysis (Ulcer Index/Area) stomach_removal->lesion_analysis biochemical_analysis Biochemical Assays (Cytokines, MPO, etc.) stomach_removal->biochemical_analysis G Proposed Signaling Pathway of this compound's Protective Effect cluster_pde Phosphodiesterase Inhibition cluster_no Nitric Oxide Pathway cluster_inflammation Anti-inflammatory Effects cluster_protection Gastric Mucosal Protection This compound This compound pde Phosphodiesterase (PDE) This compound->pde inhibits no_synthase Nitric Oxide Synthase (NOS) This compound->no_synthase activates cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-8) This compound->cytokines neutrophils ↓ Neutrophil Infiltration This compound->neutrophils camp ↑ Intracellular cAMP blood_flow ↑ Gastric Mucosal Blood Flow camp->blood_flow no ↑ Nitric Oxide (NO) no_synthase->no cgmp ↑ cGMP no->cgmp cgmp->blood_flow lesion ↓ Gastric Lesion Formation cytokines->lesion neutrophils->lesion barrier Maintained Mucosal Barrier Integrity blood_flow->barrier barrier->lesion

References

Application Notes and Protocols: Investigating Irsogladine's Protective Effects on Human iPSC-Derived Small Intestine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Irsogladine is a mucosal protective agent that has demonstrated efficacy in treating gastric ulcers and gastritis.[1] Its mechanisms of action are multifaceted, including the enhancement of gap junction intercellular communication, modulation of mucosal blood flow, and anti-inflammatory effects.[2][3] Human induced pluripotent stem cell (hiPSC)-derived small intestine (SI) organoids and 2D monolayer cultures provide a physiologically relevant in vitro model to study the effects of compounds like this compound on the human intestinal epithelium.[4][5][6] This document provides detailed protocols for utilizing hiPSC-derived SI models to investigate the protective effects of this compound, particularly in the context of aspirin (ASA)-induced injury.

Key Applications

  • Modeling Drug-Induced Intestinal Injury: Utilize hiPSC-derived SI models to replicate aspirin-induced mucosal damage.

  • Evaluating Therapeutic Efficacy: Assess the protective effects of this compound against chemical insults to the intestinal epithelium.

  • Investigating Mechanisms of Action: Elucidate the cellular and molecular pathways through which this compound exerts its protective effects on the small intestine.

Data Presentation

Table 1: Effect of this compound on Mucosal Permeability in ASA-Injured 2D-hiPSC-SI
Treatment GroupLucifer Yellow (LY) Permeability (relative to control)Statistical Significance (p-value)
Control1.0-
ASA (400 µg/mL)Increased< 0.01 (vs. Control)
ASA (400 µg/mL) + this compoundSignificantly Decreased< 0.01 (vs. ASA only)

Data synthesized from findings reported in a study on the protective effect of this compound.[4]

Table 2: Effect of this compound on Gene Expression in 2D-hiPSC-SI
GeneTreatment ConditionFold Change in mRNA Expression (relative to control)
Mki67This compound (Normal)Significant Increase
Muc2This compound (Normal)Significant Increase
Mki67ASA-induced injuryDecreased
Muc2ASA-induced injuryDecreased
Mki67ASA-induced injury + this compoundIncreased (compared to ASA only)
Muc2ASA-induced injury + this compoundIncreased (compared to ASA only)

This table summarizes the reported effects of this compound on the expression of proliferation and mucus production markers.[4]

Experimental Protocols

Protocol 1: Generation of hiPSC-Derived Small Intestine Organoids

This protocol is adapted from established methods for generating intestinal organoids from hiPSCs.[6][7][8]

Materials:

  • Human iPSCs

  • RPMI 1640 medium

  • L-glutamine

  • Penicillin-Streptomycin

  • Activin A

  • Matrigel

  • Intestinal growth media (containing SB202190, A83-01, Gastrin, Noggin, EGF, R-Spondin1, CHIR99021, ROCK inhibitor)

  • Cell dissociation solution (e.g., TrypLE)

  • 6-well plates

  • 15 mL centrifuge tubes

Procedure:

  • Induction of Definitive Endoderm: Culture hiPSCs to 75-80% confluency. Induce differentiation to definitive endoderm by a 3-day exposure to RPMI 1640 supplemented with L-glutamine, Penicillin-Streptomycin, and Activin A (100 ng/ml).[6]

  • Generation of 3D Spheroids: Detach the definitive endoderm cell layer and centrifuge to form a cell pellet. Resuspend the pellet in intestinal growth media and embed in Matrigel to form 3D spheroids.

  • Organoid Culture and Maturation: Culture the spheroids in intestinal growth media. The organoids will expand and can be passaged every 7 days by mechanical disruption and re-plating in fresh Matrigel.[8]

Protocol 2: Establishment of 2D-hiPSC-SI Monolayer for Injury and Treatment Studies

This protocol describes the creation of a 2D monolayer model from 3D organoids, which is ideal for permeability assays and drug treatment studies.[4][9]

Materials:

  • Mature hiPSC-derived intestinal organoids

  • Cell culture inserts (e.g., Transwell®)

  • Air-Liquid Interface (ALI) culture medium

  • Aspirin (ASA) solution

  • This compound solution

  • Lucifer Yellow (LY) assay kit

  • Reagents for RNA extraction and qPCR

  • Reagents for immunofluorescence staining

Procedure:

  • Seeding Organoids for 2D Culture: Dissociate mature intestinal organoids into smaller fragments and seed them onto cell culture inserts.

  • Air-Liquid Interface (ALI) Culture: Culture the seeded inserts in an ALI system to promote the formation of a polarized monolayer with a crypt-villus-like structure.[4]

  • ASA-Induced Injury Model: Once a stable monolayer is formed (as assessed by transepithelial electrical resistance - TEER), introduce ASA to the culture medium to induce intestinal mucosal injury.[4]

  • This compound Treatment: To evaluate the protective effects of this compound, pre-incubate the 2D-hiPSC-SI monolayers with this compound for 24 hours before adding ASA.[4][10]

  • Permeability Assay: Measure the mucosal permeability by adding Lucifer Yellow to the apical side of the insert and quantifying its passage to the basolateral compartment.[4][5]

  • Gene Expression Analysis: At the end of the experiment, collect cells for RNA extraction and perform real-time qPCR to analyze the expression of relevant markers such as Mki67 (proliferation) and Muc2 (goblet cell function).[4]

  • Immunofluorescence Staining: Fix the monolayers and perform immunofluorescence staining for proteins of interest, such as MUC2, to visualize changes in cellular composition and protein localization.[4]

Visualizations

G Experimental Workflow for this compound Study cluster_0 Phase 1: Model Development cluster_1 Phase 2: Injury and Treatment cluster_2 Phase 3: Endpoint Analysis hiPSC Human iPSCs DE Definitive Endoderm Induction hiPSC->DE Organoids 3D Intestinal Organoid Formation DE->Organoids Monolayer 2D Monolayer Culture (ALI) Organoids->Monolayer Irsogladine_Tx This compound Pre-treatment Monolayer->Irsogladine_Tx ASA_Injury Aspirin (ASA) Induced Injury Permeability Permeability Assay (Lucifer Yellow) ASA_Injury->Permeability qPCR Gene Expression (qPCR) ASA_Injury->qPCR IF Immunofluorescence Staining ASA_Injury->IF Irsogladine_Tx->ASA_Injury G Proposed Signaling Pathway of this compound's Protective Effect cluster_0 Cellular Mechanisms cluster_1 Downstream Effects in hiPSC-SI Model cluster_2 Observed Outcomes This compound This compound PDE_inhibition Phosphodiesterase (PDE) Inhibition This compound->PDE_inhibition cAMP_increase Increased intracellular cAMP PDE_inhibition->cAMP_increase GJIC Enhanced Gap Junction Intercellular Communication cAMP_increase->GJIC Goblet_cell Increased Goblet Cell Differentiation & Function cAMP_increase->Goblet_cell Proliferation Increased Epithelial Cell Proliferation cAMP_increase->Proliferation Barrier_integrity Maintained Mucosal Barrier Integrity GJIC->Barrier_integrity Muc2_expression Increased Muc2 Expression Goblet_cell->Muc2_expression Mki67_expression Increased Mki67 Expression Proliferation->Mki67_expression Reduced_permeability Decreased Permeability Barrier_integrity->Reduced_permeability Muc2_expression->Barrier_integrity

References

Application Notes and Protocols for Irsogladine in Cerulein-Induced Pancreatitis Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting preclinical studies to evaluate the efficacy of Irsogladine in a cerulein-induced rodent model of acute pancreatitis. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of the underlying signaling pathways and experimental workflow.

Introduction to this compound and its Therapeutic Potential in Acute Pancreatitis

This compound is a mucosal protective agent that has demonstrated anti-inflammatory and tissue-healing properties. Its mechanisms of action include the enhancement of gap junction intercellular communication, modulation of mucosal blood flow, and suppression of pro-inflammatory mediators[1][2][3]. Acute pancreatitis is an inflammatory condition of the pancreas characterized by premature activation of digestive enzymes, leading to autodigestion, inflammation, and potential systemic complications[4][5]. The inflammatory cascade in acute pancreatitis involves the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), as well as the infiltration of neutrophils into the pancreatic tissue[5][6].

Given its anti-inflammatory properties, this compound presents a promising therapeutic candidate for mitigating the severity of acute pancreatitis. This document outlines the experimental framework for investigating the effects of this compound in a well-established cerulein-induced pancreatitis model.

Experimental Design and Protocols

A well-structured experimental design is crucial for obtaining reliable and reproducible data. The following protocols are based on established methodologies for inducing acute pancreatitis and assessing the therapeutic effects of this compound.

I. Animal Model and Treatment Groups
  • Animal Species: Male Wistar rats or C57BL/6 mice are commonly used for this model[7][8][9].

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment under standard laboratory conditions.

  • Grouping: A minimum of four groups are recommended:

    • Control Group: Receives vehicle (e.g., saline) injections instead of cerulein and vehicle for this compound.

    • Cerulein-Induced Pancreatitis Group: Receives cerulein injections and vehicle for this compound.

    • This compound Treatment Group(s): Receives cerulein injections and this compound at various doses (e.g., 25, 50, and 100 mg/kg)[10].

    • This compound Only Group: Receives vehicle for cerulein and the highest dose of this compound to assess any independent effects of the drug.

II. Cerulein-Induced Acute Pancreatitis Protocol

This protocol is adapted from established methods to induce a mild, edematous form of acute pancreatitis[7][9][11].

Materials:

  • Cerulein (or caerulein)

  • Sterile 0.9% saline

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Dissolve cerulein in sterile 0.9% saline to the desired concentration.

  • Induce acute pancreatitis by administering hourly intraperitoneal injections of cerulein.

    • For mice: 50 µg/kg body weight per injection for a total of 7-10 injections[9][11][12].

    • For rats: 40-50 µg/kg body weight per injection for a total of 2-6 injections[7][10].

  • The control group receives an equivalent volume of sterile saline via i.p. injection at the same time points.

III. This compound Administration Protocol

Materials:

  • This compound maleate

  • Appropriate vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)

Procedure:

  • Prepare a suspension of this compound maleate in the vehicle at the desired concentrations (e.g., 25, 50, and 100 mg/kg)[10].

  • Administer this compound orally 15 and 2 hours before the first cerulein injection[10].

  • The control and cerulein-only groups should receive the vehicle at the same time points.

IV. Sample Collection and Processing
  • Euthanize the animals at a predetermined time point after the final cerulein injection (e.g., 1-6 hours)[10][13].

  • Collect blood samples via cardiac puncture for serum separation. Centrifuge the blood and store the serum at -80°C for biochemical analysis.

  • Excise the pancreas, trim it of fat and connective tissue, and weigh it.

  • Divide the pancreas into sections for:

    • Histological analysis: Fix in 10% neutral buffered formalin.

    • Myeloperoxidase (MPO) assay: Snap-freeze in liquid nitrogen and store at -80°C.

    • Cytokine analysis (ELISA): Snap-freeze in liquid nitrogen and store at -80°C.

Experimental Workflow Diagram

G cluster_setup Experimental Setup cluster_treatment Treatment Protocol cluster_analysis Data Collection & Analysis animal_model Animal Model Selection (Rats or Mice) acclimatization Acclimatization (1 week) animal_model->acclimatization grouping Randomization into Groups: - Control - Cerulein - Cerulein + this compound (multiple doses) - this compound Only acclimatization->grouping irsogladine_admin This compound Administration (Oral, 15h and 2h pre-cerulein) grouping->irsogladine_admin cerulein_induction Cerulein-Induced Pancreatitis (Hourly i.p. injections) irsogladine_admin->cerulein_induction euthanasia Euthanasia and Sample Collection (1-6h post-final injection) cerulein_induction->euthanasia biochemical Serum Analysis: - Amylase - Lipase euthanasia->biochemical histology Pancreatic Histology: - H&E Staining - Scoring (Edema, Infiltration, Necrosis) euthanasia->histology inflammatory Inflammatory Markers: - MPO Assay - Cytokine ELISA (TNF-α, IL-1β, IL-6) euthanasia->inflammatory

Caption: Experimental workflow for this compound studies.

Assessment of Pancreatitis Severity and Therapeutic Efficacy

I. Biochemical Analysis

Protocol for Serum Amylase and Lipase Measurement:

  • Thaw serum samples on ice.

  • Use commercially available colorimetric assay kits for the quantitative determination of amylase and lipase activity.

  • Follow the manufacturer's instructions for the assay procedure.

  • Measure the absorbance using a microplate reader at the specified wavelength.

  • Calculate the enzyme activity in U/L based on the standard curve.

II. Histological Evaluation

Protocol for Hematoxylin and Eosin (H&E) Staining and Scoring:

  • Process the formalin-fixed pancreatic tissue and embed in paraffin.

  • Cut 4-5 µm sections and mount them on glass slides.

  • Deparaffinize and rehydrate the tissue sections.

  • Stain with hematoxylin and eosin.

  • Dehydrate and mount the sections.

  • A pathologist, blinded to the experimental groups, should score the slides based on the degree of edema, inflammatory cell infiltration, and acinar cell necrosis using a standardized scoring system (see table below)[7][14].

Table 1: Histological Scoring Criteria for Acute Pancreatitis

ScoreEdemaInflammatory Cell InfiltrationAcinar Cell Necrosis
0 AbsentAbsentAbsent
1 InterlobularOccasional inflammatory cells< 5% of acini
2 Inter- and intralobularIncreased inflammatory cells in lobules5-15% of acini
3 DiffuseConfluent inflammatory infiltrates16-35% of acini
4 N/AN/A>35% of acini
III. Quantification of Neutrophil Infiltration

Protocol for Myeloperoxidase (MPO) Activity Assay:

  • Homogenize the frozen pancreatic tissue in a suitable buffer.

  • Centrifuge the homogenate and collect the supernatant.

  • Use a commercial MPO colorimetric assay kit.

  • Follow the manufacturer's protocol, which typically involves the reaction of MPO with a substrate to produce a colored product.

  • Measure the absorbance at the recommended wavelength.

  • Express MPO activity as units per gram of tissue.

IV. Measurement of Pro-inflammatory Cytokines

Protocol for TNF-α, IL-1β, and IL-6 ELISA:

  • Homogenize the frozen pancreatic tissue in a lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate and collect the supernatant.

  • Use commercial ELISA kits specific for rat or mouse TNF-α, IL-1β, and IL-6.

  • Follow the manufacturer's instructions for the assay, which typically involves coating a plate with a capture antibody, adding the sample, followed by a detection antibody and a substrate.

  • Measure the absorbance using a microplate reader.

  • Calculate the cytokine concentrations (in pg/mL or ng/mL) based on a standard curve.

Data Presentation

Summarize all quantitative data in tables for clear comparison between the experimental groups.

Table 2: Effect of this compound on Biochemical Markers of Pancreatitis

GroupSerum Amylase (U/L)Serum Lipase (U/L)Pancreatic Weight (g)
Control Mean ± SEMMean ± SEMMean ± SEM
Cerulein Mean ± SEMMean ± SEMMean ± SEM
Cerulein + this compound (25 mg/kg) Mean ± SEMMean ± SEMMean ± SEM
Cerulein + this compound (50 mg/kg) Mean ± SEMMean ± SEMMean ± SEM
Cerulein + this compound (100 mg/kg) Mean ± SEMMean ± SEMMean ± SEM
This compound (100 mg/kg) Mean ± SEMMean ± SEMMean ± SEM

Table 3: Effect of this compound on Histological Score and Inflammatory Markers

GroupHistological ScorePancreatic MPO (U/g tissue)Pancreatic TNF-α (pg/mg protein)Pancreatic IL-1β (pg/mg protein)Pancreatic IL-6 (pg/mg protein)
Control Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Cerulein Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Cerulein + this compound (25 mg/kg) Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Cerulein + this compound (50 mg/kg) Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Cerulein + this compound (100 mg/kg) Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (100 mg/kg) Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

Proposed Signaling Pathways of this compound in Acute Pancreatitis

The therapeutic effects of this compound in cerulein-induced pancreatitis are likely mediated through the modulation of key inflammatory signaling pathways.

G cluster_stimulus Pancreatic Acinar Cell cluster_this compound This compound Intervention cluster_pathways Intracellular Signaling cluster_outcomes Pathophysiological Outcomes cerulein Cerulein nfkb NF-κB Activation cerulein->nfkb This compound This compound This compound->nfkb Inhibits pka PKA Pathway This compound->pka Activates gap_junction Gap Junction Communication This compound->gap_junction Enhances cytokines ↑ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) nfkb->cytokines inflammation Neutrophil Infiltration (↑ MPO) nfkb->inflammation protection Mucosal Protection & Healing pka->protection gap_junction->protection edema Pancreatic Edema cytokines->edema necrosis Acinar Cell Necrosis inflammation->necrosis

Caption: this compound's proposed mechanism in pancreatitis.

Pathway Description:

In cerulein-induced pancreatitis, the activation of the Nuclear Factor-kappa B (NF-κB) pathway is a central event, leading to the transcription and release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6[15][16]. These cytokines orchestrate an inflammatory response characterized by neutrophil infiltration (measured by MPO activity), pancreatic edema, and acinar cell necrosis[5].

This compound is proposed to exert its therapeutic effects by:

  • Inhibiting NF-κB Activation: this compound has been shown to inhibit NF-κB transcriptional activity, thereby reducing the expression of downstream pro-inflammatory cytokines such as IL-1β and IL-6[15].

  • Activating the PKA Pathway: this compound can increase intracellular cAMP levels, leading to the activation of the Protein Kinase A (PKA) pathway, which may contribute to its cytoprotective effects.

  • Enhancing Gap Junction Communication: this compound improves intercellular communication through gap junctions, which is crucial for maintaining tissue homeostasis and promoting healing[10].

By targeting these pathways, this compound can potentially ameliorate the severity of acute pancreatitis by reducing inflammation and protecting pancreatic tissue.

References

Application Notes and Protocols for Measuring Mucosal Blood Flow in Irsogladine-Treated Animals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irsogladine is a mucosal protective agent that has demonstrated efficacy in treating gastric ulcers and gastritis.[1][2] One of its key mechanisms of action is the enhancement of gastric mucosal blood flow, which is crucial for maintaining the integrity of the mucosal barrier and promoting healing.[2][3] These application notes provide detailed protocols for two primary techniques used to measure mucosal blood flow in animal models treated with this compound: Laser Doppler Flowmetry (LDF) and Contrast-Enhanced Ultrasonography (CEUS). Additionally, the underlying signaling pathway of this compound's action on mucosal blood flow is illustrated.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on gastric mucosal blood flow (GMBF) as reported in preclinical studies.

Animal ModelTreatment GroupMeasurement TechniqueChange in Gastric Mucosal Blood Flow (GMBF)Reference
Anesthetized Dogs (Beagles)This compound Maleate (IM) + Diclofenac SodiumLaser Doppler Flowmetry (LDF) & Contrast-Enhanced Ultrasonography (US)+29.3%[1]
Anesthetized Dogs (Beagles)Placebo + Diclofenac SodiumLaser Doppler Flowmetry (LDF) & Contrast-Enhanced Ultrasonography (US)-38%[1]

Signaling Pathway of this compound in Enhancing Mucosal Blood Flow

This compound enhances mucosal blood flow through a multi-faceted signaling pathway. It acts as a non-selective phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5] This increase in cAMP contributes to vasodilation. Furthermore, this compound's protective effect on mucosal blood flow is associated with the nitric oxide (NO) pathway. It has been shown to restore the decrease in gastric cGMP formation, an index of nitric oxide synthesis, which is crucial for vasodilation and maintaining mucosal microcirculation.[6]

Irsogladine_Signaling_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE inhibits NOS Nitric Oxide Synthase (NOS) This compound->NOS restores activity cAMP ↑ cAMP PDE->cAMP degrades ATP ATP AC Adenylate Cyclase ATP->AC AC->cAMP Vasodilation Vasodilation cAMP->Vasodilation MBF ↑ Mucosal Blood Flow Vasodilation->MBF NO Nitric Oxide (NO) NOS->NO L_Arginine L-Arginine L_Arginine->NOS sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP ↑ cGMP sGC->cGMP GTP GTP GTP->sGC cGMP->Vasodilation

This compound's signaling pathway in enhancing mucosal blood flow.

Experimental Protocols

Laser Doppler Flowmetry (LDF) for Gastric Mucosal Blood Flow

Laser Doppler Flowmetry is a non-invasive technique used to measure microcirculatory blood perfusion in real-time.[7]

Experimental Workflow

LDF_Workflow AnimalPrep Animal Preparation (Anesthesia, Cannulation) Surgery Surgical Procedure (Laparotomy, Stomach Exposure) AnimalPrep->Surgery Probe LDF Probe Placement (Contact with Gastric Mucosa) Surgery->Probe Baseline Baseline GMBF Measurement Probe->Baseline Treatment This compound Administration Baseline->Treatment PostTreatment Post-Treatment GMBF Measurement Treatment->PostTreatment Analysis Data Analysis (% Change from Baseline) PostTreatment->Analysis

Workflow for LDF measurement of gastric mucosal blood flow.

Protocol for Rats:

  • Animal Preparation:

    • Anesthetize male Sprague-Dawley rats (200-250g) with an appropriate anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.).

    • Maintain body temperature at 37°C using a heating pad.

    • Cannulate the trachea to ensure a clear airway.

    • Cannulate a femoral vein for drug administration.

  • Surgical Procedure:

    • Perform a midline laparotomy to expose the stomach.

    • Gently exteriorize the stomach and place it on a saline-moistened gauze.

    • Make a small incision along the greater curvature of the stomach to expose the gastric mucosa.

  • LDF Probe Placement:

    • Use a needle-type LDF probe.

    • Gently place the probe tip on the surface of the exposed gastric mucosa, ensuring light but stable contact. Avoid excessive pressure, which can compress microvessels and affect readings. A micromanipulator can be used for stable positioning.

  • Data Acquisition:

    • Allow the animal to stabilize for at least 30 minutes after surgery before starting measurements.

    • Record baseline gastric mucosal blood flow (GMBF) for 10-15 minutes.

    • Administer this compound or vehicle intravenously.

    • Continuously record GMBF for a predefined period (e.g., 60 minutes) after drug administration.

  • Data Analysis:

    • Express GMBF in arbitrary units (Blood Perfusion Units, BPU).

    • Calculate the percentage change in GMBF from the baseline after this compound administration.

Contrast-Enhanced Ultrasonography (CEUS) for Gastric Mucosal Blood Flow

CEUS is an imaging technique that uses microbubble contrast agents to visualize and quantify tissue perfusion.[8]

Experimental Workflow

CEUS_Workflow AnimalPrep Animal Preparation (Anesthesia, IV Line) ImagingPrep Positioning and Baseline Ultrasound AnimalPrep->ImagingPrep ContrastAdmin Contrast Agent Administration (Bolus Injection) ImagingPrep->ContrastAdmin ImageAcq Real-time Harmonic Imaging ContrastAdmin->ImageAcq Treatment This compound Administration ImageAcq->Treatment PostContrast Repeat Contrast-Enhanced Imaging Treatment->PostContrast Analysis Time-Intensity Curve (TIC) Analysis PostContrast->Analysis

Workflow for CEUS measurement of gastric mucosal blood flow.

Protocol for Dogs:

  • Animal Preparation:

    • Fast healthy male beagle dogs (9-10 kg) overnight with free access to water.

    • Induce anesthesia with an appropriate anesthetic regimen (e.g., propofol induction, isoflurane maintenance).

    • Place an intravenous catheter in a cephalic vein for contrast agent and drug administration.

  • Imaging Procedure:

    • Position the dog in dorsal recumbency.

    • Use a high-frequency linear transducer (e.g., 7-12 MHz).

    • Obtain a baseline B-mode image of the stomach.

    • Administer a bolus of a microbubble contrast agent (e.g., Definity®, 60 mg/kg) intravenously, followed by a saline flush.[1][8]

    • Immediately begin real-time harmonic imaging under low acoustic power (mechanical index ≈ 0.2) to visualize the gastric wall perfusion.[8]

    • Record a video loop of the contrast enhancement for at least 60 seconds.

  • This compound Administration and Post-Treatment Imaging:

    • Administer this compound Maleate (e.g., 10 mg/kg, i.v.) or placebo.[1]

    • After a specified time (e.g., 60 minutes), repeat the contrast-enhanced ultrasound procedure as described above.

  • Data Analysis:

    • Use specialized software to perform quantitative analysis of the recorded video loops.

    • Draw a region of interest (ROI) over the gastric mucosa.

    • Generate a time-intensity curve (TIC) from the ROI, which plots the change in signal intensity over time.

    • From the TIC, derive perfusion parameters such as:

      • Peak Intensity (PI): Maximum signal intensity.

      • Time to Peak (TTP): Time from injection to peak intensity.

      • Area Under the Curve (AUC): Total amount of contrast agent passing through the ROI.

    • Compare the perfusion parameters before and after this compound administration.

Conclusion

The selection of the appropriate technique for measuring mucosal blood flow will depend on the specific research question, available equipment, and animal model. Laser Doppler Flowmetry provides continuous, high-temporal-resolution data from a specific point on the mucosa. Contrast-Enhanced Ultrasonography offers a broader, two-dimensional visualization of perfusion and quantitative data based on contrast kinetics. Both methods have been successfully employed to demonstrate the positive effects of this compound on gastric mucosal blood flow.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Limitations of Irsogladine in Preclinical Cancer Chemoprevention Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in effectively utilizing Irsogladine in preclinical cancer chemoprevention studies.

I. Troubleshooting Guides and FAQs

This section addresses common challenges and questions related to the physicochemical properties and experimental handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary limitations of this compound in a preclinical setting?

A1: The most significant limitation of this compound is its poor aqueous solubility.[1][2][3][4] This can lead to low bioavailability, variable absorption, and challenges in preparing consistent and effective formulations for in vivo studies.[1][5]

Q2: How can the poor solubility of this compound be overcome for in vivo experiments?

A2: Several formulation strategies can be employed to enhance the solubility and bioavailability of this compound. These include:

  • Co-solvents: Using a mixture of solvents, such as polyethylene glycol (PEG), propylene glycol, or ethanol, can significantly improve solubility.[6][7][8]

  • Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution.[2][4][9][10] This can be achieved through methods like media milling or high-pressure homogenization.[2][4][10]

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier at a molecular level can enhance its dissolution rate.

Q3: I am observing precipitation of this compound when preparing my dosing solution. What can I do?

A3: Precipitation is a common issue due to this compound's low solubility. To troubleshoot this:

  • Ensure your co-solvents are of high purity and are completely miscible.

  • Prepare the formulation by first dissolving this compound in the organic solvent (e.g., DMSO) before adding the aqueous component.

  • Consider using a surfactant like Tween 80 or Pluronic F68 to stabilize the formulation and prevent precipitation.[2][9]

  • If preparing a nanosuspension, ensure that the stabilizer concentration is optimized to prevent particle aggregation.[9][10]

Q4: My in vitro results with this compound are not reproducible. What are some potential causes?

A4: Inconsistent in vitro results can stem from several factors:

  • Compound Precipitation: this compound may precipitate out of the cell culture medium. Visually inspect your plates for any signs of precipitation. Using a small percentage of DMSO in the final medium (typically <0.5%) can help maintain solubility.

  • Cell Line Variability: Different cancer cell lines can have varying sensitivities to this compound. Ensure you are using a consistent cell passage number and that the cells are healthy.

  • Assay Interference: If using a luciferase-based reporter assay, ensure that this compound does not directly inhibit the luciferase enzyme. A control experiment with purified luciferase can verify this.

Q5: What is the primary mechanism of action of this compound in cancer chemoprevention?

A5: In preclinical models of intestinal tumorigenesis, this compound has been shown to suppress polyp formation primarily through the inhibition of the NF-κB signaling pathway and by reducing oxidative stress.[11] It has also been found to up-regulate gap junctional intercellular communication in pancreatic cancer cells via the PKA pathway.[12]

Troubleshooting In Vivo Studies

Issue: High variability in tumor growth inhibition in our mouse xenograft model.

  • Possible Cause: Inconsistent bioavailability of this compound due to poor formulation.

  • Solution: Re-evaluate your formulation strategy. Consider developing a nanosuspension or a lipid-based formulation to improve consistency of absorption. Perform a pilot pharmacokinetic study to assess the variability of different formulations.

Issue: Signs of toxicity in animals after oral gavage of this compound formulation.

  • Possible Cause: The vehicle (co-solvents, surfactants) used in the formulation may be causing toxicity at the administered dose and volume.

  • Solution: Review the toxicity data for all excipients in your formulation. Consider reducing the concentration of potentially toxic co-solvents. A pilot study with the vehicle alone can help determine its tolerability. Ensure proper oral gavage technique to avoid accidental administration into the trachea.[13][14][15]

II. Quantitative Data

The following tables summarize key quantitative data for this compound and provide a template for organizing your experimental results.

Table 1: In Vivo Efficacy of this compound in Apc-Mutant Mice

Treatment GroupDoseReduction in Intestinal Polyp Number (%)Reference
This compound maleate5 ppm31%[11]
This compound maleate50 ppm34%[11]

Table 2: In Vitro Effect of this compound on NF-κB Transcriptional Activity

Cell LineThis compound Concentration (µM)Treatment Duration (hours)Inhibition of NF-κB Activity (%)Reference
Caco-21002416%[11]
Caco-22002431%[11]
HCT-151002422%[16]
HCT-152002429%[16]

Table 3: IC50 Values of this compound in Various Cancer Cell Lines (Template)

Cell LineCancer TypeIC50 (µM)Reference
HCT116ColonData not available
HT29ColonData not available
SW480ColonData not available
PANC-1PancreaticData not available
MIA PaCa-2PancreaticData not available
MCF-7BreastData not available
MDA-MB-231BreastData not available
ngcontent-ng-c4139270029="" class="ng-star-inserted">

This table is a template. Researchers are encouraged to determine and report the IC50 values of this compound in their cell lines of interest.[1][13][14][17][18][19][20][21][22][23]

III. Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Preparation of an this compound Nanosuspension for Oral Administration

This protocol is a synthesized method based on common techniques for preparing nanosuspensions of poorly soluble drugs.[2][4][9][10][24]

Materials:

  • This compound maleate powder

  • Stabilizer (e.g., Pluronic F127 or PVP K30)

  • Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)

  • High-energy planetary ball mill or a high-pressure homogenizer

  • Purified water

Procedure:

  • Preparation of the Stabilizer Solution: Prepare a 2% (w/v) solution of Pluronic F127 in purified water.

  • Premixing: Add 100 mg of this compound maleate to 10 mL of the stabilizer solution. Stir with a magnetic stirrer for 30 minutes to form a coarse suspension.

  • Milling:

    • Transfer the coarse suspension to a milling chamber containing zirconium oxide beads. The bead-to-drug ratio should be approximately 20:1 by weight.

    • Mill at a high speed (e.g., 600 rpm) for 4-6 hours. Monitor the temperature of the milling chamber to prevent excessive heat generation.

  • Separation: Separate the nanosuspension from the milling beads by centrifugation at a low speed (e.g., 2000 rpm for 5 minutes) or by pouring the suspension through a sieve.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Analyze the particle size and PDI using a dynamic light scattering (DLS) instrument. A particle size of <200 nm with a PDI of <0.3 is generally desirable.

    • Zeta Potential: Measure the zeta potential to assess the stability of the nanosuspension. A value of ±30 mV or greater indicates good stability.

  • Storage: Store the nanosuspension at 4°C.

Protocol 2: NF-κB Luciferase Reporter Assay

This protocol is adapted from standard luciferase reporter assay protocols.[3][4][10][17][25]

Materials:

  • Cancer cell line stably or transiently transfected with an NF-κB luciferase reporter construct (e.g., HCT116-NF-κB-luc)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • TNF-α (or another NF-κB inducer)

  • Luciferase assay reagent (e.g., Promega Luciferase Assay System)

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the cells and add 100 µL of the this compound-containing medium.

    • Incubate for 1-2 hours.

  • NF-κB Induction:

    • Add TNF-α to each well to a final concentration of 10 ng/mL (or the optimal concentration for your cell line).

    • Include a negative control (vehicle only) and a positive control (TNF-α only).

    • Incubate for 6-8 hours.

  • Luciferase Assay:

    • Remove the medium and wash the cells once with PBS.

    • Add 20 µL of 1X cell lysis buffer to each well and incubate for 10 minutes at room temperature on a shaker.

    • Add 100 µL of luciferase assay reagent to each well.

    • Immediately measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo assay in a parallel plate) to account for any cytotoxic effects of the treatments.

Protocol 3: Aqueous Solubility Assay (Kinetic Method)

This protocol is based on standard kinetic solubility assay procedures.[1][2][18][26]

Materials:

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear microplate

  • Plate reader capable of measuring absorbance

Procedure:

  • Preparation of Standards: Prepare a standard curve of this compound in DMSO.

  • Sample Preparation:

    • Add 2 µL of the 10 mM this compound DMSO stock to a well of the 96-well plate.

    • Add 198 µL of PBS, pH 7.4, to achieve a final concentration of 100 µM this compound and 1% DMSO.

    • Prepare a blank well with 2 µL of DMSO and 198 µL of PBS.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Measurement of Turbidity: Measure the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm) to assess precipitation.

  • Quantification of Soluble Compound:

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet any precipitate.

    • Carefully transfer a portion of the supernatant to a new UV-transparent 96-well plate.

    • Measure the absorbance at the λmax of this compound.

    • Determine the concentration of soluble this compound using the standard curve.

IV. Signaling Pathways and Experimental Workflows

This section provides visual representations of key signaling pathways and experimental workflows using the DOT language for Graphviz.

Signaling Pathways

Caption: this compound inhibits the NF-κB signaling pathway.

Irsogladine_PKA_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PDE Phosphodiesterase This compound->PDE inhibits cAMP cAMP PDE->cAMP degrades PKA Protein Kinase A cAMP->PKA activates CREB CREB PKA->CREB phosphorylates CREB_n CREB CREB->CREB_n translocates Gene_Transcription Gene Transcription (e.g., Gap Junctions) CREB_n->Gene_Transcription activates

Caption: this compound activates the PKA signaling pathway.

Experimental Workflows

Formulation_Development_Workflow cluster_formulation Formulation Development cluster_preclinical Preclinical Testing A Solubility Screening (Co-solvents, Surfactants) B Nanosuspension Preparation A->B if needed C Characterization (Size, PDI, Zeta Potential) B->C D Stability Assessment C->D E In Vitro Assays (Cell Viability, NF-kB) D->E F In Vivo Pharmacokinetics E->F if promising G In Vivo Efficacy (Xenograft Model) F->G

Caption: Workflow for this compound formulation and testing.

Troubleshooting_Workflow rect rect start Poor In Vivo Efficacy or High Variability q1 Is the formulation stable? start->q1 a1 Check for precipitation over time at 37°C. q1->a1 No q2 Is bioavailability low or variable? q1->q2 Yes end Optimize Formulation and Dose a1->end a2 Conduct pilot PK study with different formulations. q2->a2 Yes q3 Is the dose sufficient? q2->q3 No a2->end a3 Perform dose-escalation study. q3->a3 No q3->end Yes a3->end

Caption: Troubleshooting workflow for in vivo studies.

References

Mitigating confounding factors in clinical trials of Irsogladine for GERD

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the use of Irsogladine in clinical trials for Gastroesophageal Reflux Disease (GERD). The focus is on anticipating and mitigating common confounding factors that can impact study outcomes.

Troubleshooting Guides & FAQs

This section is organized by common confounding factors encountered in GERD clinical trials.

Placebo Effect

Q: We are observing a significant improvement in GERD symptoms in our placebo group. How can we account for and mitigate the placebo effect in our trial of this compound?

A: A substantial placebo response is a well-documented phenomenon in GERD clinical trials and can mask the true efficacy of the investigational drug.[1][2]

Troubleshooting & Mitigation Strategies:

  • Understand the Magnitude: The pooled estimate for the overall placebo response in GERD trials is approximately 18.85%, with a wide range (2.94% to 47.06%).[1][2][3] The response can be influenced by the type of GERD, with non-erosive reflux disease (NERD) patients sometimes showing a higher placebo response than those with erosive esophagitis.[3][4][5]

  • Blinding and Randomization: A robust double-blind, randomized controlled trial design is the most effective way to minimize bias from the placebo effect.[1]

  • Standardized Patient Education: Provide all participants with the same information about the trial, avoiding any suggestions that might create expectations of improvement.

  • Objective Endpoints: In addition to subjective symptom scores, include objective endpoints such as endoscopic evaluation of the esophageal mucosa or ambulatory pH monitoring to provide a more accurate assessment of treatment efficacy.[6][7]

  • Run-in Period: A single-blind placebo run-in period can help to identify and exclude placebo responders before randomization.

Dietary Factors

Q: How can we control for the influence of diet on GERD symptoms in our clinical trial participants?

A: Dietary factors are known to trigger or exacerbate GERD symptoms, and variability in diet among participants can be a significant confounding factor.[8][9][10]

Troubleshooting & Mitigation Strategies:

  • Dietary Standardization: While challenging, providing standardized meals or a list of recommended and prohibited foods can help to reduce dietary variability. Prohibited foods often include fatty foods, spicy foods, chocolate, citrus fruits, and carbonated beverages.[10]

  • Dietary Diaries: Require participants to maintain detailed food diaries throughout the study. This allows for post-hoc analysis to assess the impact of diet on symptoms.

  • Dietary Counseling: Provide all participants with standardized dietary counseling at the beginning of the trial.

  • Stratification: Stratify randomization based on key dietary habits (e.g., high-fat vs. low-fat diet) if feasible.

Lifestyle Factors

Q: What lifestyle factors should we monitor and how can we control for their impact on GERD symptoms during our trial?

A: Lifestyle factors such as smoking, alcohol consumption, obesity, and sleep position can significantly influence GERD symptoms and introduce variability in clinical trial data.[9][10]

Troubleshooting & Mitigation Strategies:

  • Inclusion/Exclusion Criteria: Consider excluding participants with lifestyle habits that are known to have a major impact on GERD and are difficult to modify (e.g., heavy smoking or alcohol consumption).

  • Lifestyle Questionnaires: Administer detailed lifestyle questionnaires at baseline and at follow-up visits to track changes in habits.

  • Lifestyle Counseling: Provide standardized advice on lifestyle modifications to all participants. This may include recommendations for weight management, smoking cessation, and avoiding late-night meals.[11]

  • Statistical Adjustment: Use statistical methods to adjust for the potential confounding effects of lifestyle factors in the final analysis.

Concomitant Medications

Q: Our protocol allows for the use of proton pump inhibitors (PPIs) as a background therapy. How do we assess the efficacy of this compound as an add-on therapy and mitigate the confounding effect of PPIs?

A: The use of concomitant medications, especially potent acid-suppressing drugs like PPIs, is a major consideration in GERD trials. A clinical trial of this compound maleate as an add-on to rabeprazole has been conducted, providing a framework for this type of study design.[12][13]

Troubleshooting & Mitigation Strategies:

  • Clear Definition of Refractory GERD: If studying a PPI-resistant population, establish a clear and standardized definition of what constitutes an inadequate response to PPIs.[14]

  • Standardized Background Therapy: All participants should be on a stable and standardized dose of the same PPI for a defined period before randomization.

  • Placebo Control for the Add-on: The control group should receive the background PPI plus a placebo that is identical in appearance to this compound.[12][13]

  • Washout Period (for monotherapy trials): For trials evaluating this compound as a monotherapy, a sufficient washout period for previous GERD medications is crucial. The duration should be based on the pharmacokinetics of the discontinued drug.

  • Monitoring and Reporting: Meticulously record all concomitant medications used by participants throughout the trial.

Data Presentation

Table 1: Placebo Response Rates in GERD Clinical Trials

Study PopulationNumber of StudiesTotal PatientsPooled Placebo Response RateRange of Placebo ResponseCitation(s)
GERD (overall)249,98918.85%2.94% - 47.06%[1][2]
Erosive Esophagitis--11.87%-[4][5]
Non-Erosive Reflux Disease--18.31%-[4][5]
Trials of PPIs--14.51%-[4][5]
Trials of H2RAs--24.69%-[4][5]

Table 2: Impact of Dietary Interventions on GERD Outcomes

Dietary InterventionKey FindingsCitation(s)
Low-Carbohydrate Diet Significant reduction in esophageal acid exposure time.[9][15]
High-Fat Diet Associated with worsening GERD symptoms in some observational studies, but results from controlled trials are mixed.[9][15]
Low-FODMAP Diet May reduce transient lower esophageal sphincter relaxations.[15]

Experimental Protocols

Diagnosis of GERD for Clinical Trial Enrollment

A definitive diagnosis of GERD is crucial for enrolling the appropriate patient population. A multi-step approach is recommended:

  • Symptom-Based Assessment:

    • Utilize a validated questionnaire, such as the Frequency Scale for the Symptoms of GERD (FSSG), to quantify the frequency and severity of typical GERD symptoms (heartburn and regurgitation).[16][17][18][19]

    • A cut-off score on the FSSG (e.g., ≥ 8) can be used as an initial screening tool.[16][17]

  • Empiric PPI Trial:

    • For patients with typical symptoms but no alarm features, an 8-week trial of a standard-dose PPI can be used as a diagnostic tool.[7][11][20] A positive response supports a diagnosis of GERD.

  • Upper GI Endoscopy:

    • Perform endoscopy to assess for the presence and severity of erosive esophagitis (classified using the Los Angeles Classification), Barrett's esophagus, or other pathologies.[6][7]

    • Endoscopy is mandatory for patients with alarm symptoms (e.g., dysphagia, weight loss, bleeding).[7]

  • Ambulatory Reflux Monitoring:

    • For patients with persistent symptoms despite PPI therapy and a normal endoscopy, ambulatory 24-hour pH-impedance monitoring is the gold standard to confirm ongoing reflux and to characterize it as acidic or non-acidic.[7]

Assessment of Treatment Efficacy
  • Symptom Assessment:

    • Frequency Scale for the Symptoms of GERD (FSSG): This 12-item questionnaire assesses both acid reflux-related and dysmotility-related symptoms.[16][17][18][19] It is a validated tool for evaluating treatment response.[16][17]

      • Scoring: Each item is scored from 0 (never) to 4 (always), with a total possible score of 48.

    • Gastroesophageal Reflux Disease Symptom Assessment Scale (GSAS): Another validated tool that measures the distress associated with GERD symptoms.[21]

  • Quality of Life Assessment:

    • SF-36 Health Survey: A generic, multipurpose health survey that assesses eight domains of health-related quality of life.[21][22][23] It has been used in GERD clinical trials to evaluate the broader impact of treatment.[12][13]

  • Endoscopic Evaluation:

    • Repeat endoscopy at the end of the treatment period to assess for healing of erosive esophagitis.

Mandatory Visualizations

This compound's Mechanism of Action

Irsogladine_Mechanism This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP Increased intracellular cAMP PDE->cAMP Degrades GJIC Enhanced Gap Junction Intercellular Communication (GJIC) cAMP->GJIC MucosalProtection Gastric Mucosal Protection GJIC->MucosalProtection

Caption: Signaling pathway of this compound's gastroprotective effect.

Experimental Workflow for an this compound GERD Clinical Trial

GERD_Trial_Workflow cluster_screening Screening & Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Recruitment Patient Recruitment (GERD Symptoms) InformedConsent Informed Consent Recruitment->InformedConsent BaselineAssessment Baseline Assessment (FSSG, SF-36, Endoscopy) InformedConsent->BaselineAssessment InclusionExclusion Inclusion/Exclusion Criteria Met? BaselineAssessment->InclusionExclusion Randomization Randomization InclusionExclusion->Randomization Yes IrsogladineArm This compound + PPI Randomization->IrsogladineArm PlaceboArm Placebo + PPI Randomization->PlaceboArm TreatmentPeriod 4-8 Week Treatment IrsogladineArm->TreatmentPeriod PlaceboArm->TreatmentPeriod FollowUp Follow-up Assessments (FSSG, SF-36) TreatmentPeriod->FollowUp EndoscopyFollowUp End-of-Treatment Endoscopy FollowUp->EndoscopyFollowUp DataAnalysis Data Analysis (Adjust for Confounders) EndoscopyFollowUp->DataAnalysis Results Results Interpretation DataAnalysis->Results

Caption: Workflow for a double-blind, placebo-controlled trial of this compound.

Mitigating Confounding Factors in GERD Trials

Confounding_Mitigation cluster_confounders Potential Confounding Factors cluster_strategies Mitigation Strategies Placebo Placebo Effect Diet Dietary Factors Lifestyle Lifestyle Factors Medication Concomitant Medications Randomization Randomization Randomization->Placebo Randomization->Diet Randomization->Lifestyle Blinding Blinding Blinding->Placebo Standardization Standardization (Diet, Lifestyle Advice) Standardization->Diet Standardization->Lifestyle Stratification Stratification Stratification->Diet Stratification->Lifestyle StatisticalControl Statistical Control (e.g., ANCOVA) StatisticalControl->Diet StatisticalControl->Lifestyle StatisticalControl->Medication

Caption: Logical relationships between confounding factors and mitigation strategies.

References

Ensuring consistent Irsogladine formulation for reproducible experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to ensure consistent Irsogladine formulation for reproducible experimental results. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound maleate is a mucosal protective agent with a multi-faceted mechanism of action.[1] Its primary effects include the inhibition of phosphodiesterase (PDE), particularly PDE4, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3][4] This increase in cAMP contributes to its gastroprotective effects.[5] Additionally, this compound enhances gap junction intercellular communication (GJIC), which is crucial for maintaining the integrity of the mucosal barrier.[6][7]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: this compound maleate is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) at concentrations up to 30 mg/mL.[8][9] It is also soluble in ethanol to 100 mM. For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the aqueous buffer or culture medium.

Q3: What is the stability of this compound in powder form and in solution?

A3: As a crystalline solid, this compound maleate is stable for at least four years when stored at -20°C.[8] Aqueous solutions of this compound are less stable and it is recommended not to store them for more than one day.[8] For in vivo studies, it is advisable to prepare fresh suspensions, for example, in carboxymethyl cellulose sodium (CMC-Na) solution.

Q4: Can this compound be used in both in vitro and in vivo experiments?

A4: Yes, this compound has been successfully used in a variety of in vitro and in vivo models. In vitro studies often involve cell lines to investigate its effects on gap junction communication and anti-inflammatory pathways.[2] In vivo studies typically utilize animal models to assess its gastroprotective and anti-ulcer activities.[7][10]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation of this compound in cell culture medium. This compound maleate has low aqueous solubility. The final concentration of the organic solvent (e.g., DMSO) used to dissolve the compound may be too high, or the final concentration of this compound may exceed its solubility limit in the aqueous medium.Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent toxicity and precipitation. Prepare a higher concentration stock solution in DMSO and use a smaller volume for dilution. If precipitation persists, consider preparing a fresh solution and vortexing thoroughly before adding to the medium. For some applications, a formulation with monohydric and polyhydric alcohols may improve solubility.[11]
Inconsistent experimental results. Inconsistent formulation, degradation of this compound in solution, or variability in experimental procedures.Always prepare fresh this compound solutions for each experiment. Ensure the powder has been stored correctly at -20°C.[8] Standardize all experimental steps, including incubation times, cell densities, and animal handling procedures.
Unexpected cell toxicity in in vitro assays. The concentration of this compound or the solvent (DMSO) may be too high. The cell line may be particularly sensitive.Perform a dose-response curve to determine the optimal non-toxic concentration of this compound for your specific cell line. Always include a vehicle control (medium with the same concentration of DMSO) to assess the effect of the solvent alone.
Lack of effect in an animal model of gastric ulcers. The dose of this compound may be too low. The timing of administration may not be optimal. The animal model may not be appropriate.Review the literature for effective dose ranges in similar animal models.[7][10] Consider performing a dose-escalation study. Optimize the timing of this compound administration relative to the induction of gastric injury. Ensure the chosen animal model is appropriate for studying the specific mechanism of interest.

Data Presentation

Table 1: Solubility of this compound Maleate

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)~30 mg/mL[8][9]
Dimethylformamide (DMF)~30 mg/mL[8]
Ethanolto 100 mM
DMSO:PBS (pH 7.2) (1:3)~0.25 mg/mL[8]
WaterSparingly soluble[8][11]

Table 2: Effective Concentrations/Doses of this compound in Experimental Models

ModelConcentration/DoseEffectReference
In vitro (Human Gingival Epithelial Cells)10 µMCounters reduction of gap junction intercellular communication.[6]
In vitro (Caco-2 cells)100 and 200 μMDecreased NF-κB transcriptional activity.[2]
In vitro (Human iPSC-derived small intestine)16 µg/mLMaintained mucosal permeability and goblet cell differentiation.[12]
In vivo (Rat model of indomethacin-induced gastric injury)3 and 10 mg/kg (oral)Reduced gastric ulcer index.[7]
In vivo (Mouse model of ethanol/HCl-induced gastric ulcers)10 mg/kg (oral)Significant gastroprotective effects.[10]
In vivo (Min mouse model of intestinal polyps)5 and 50 ppm in dietReduced the number of intestinal polyps.[2][4]

Experimental Protocols

Protocol 1: In Vivo NSAID-Induced Gastric Ulcer Model in Rats

This protocol is adapted from models used to evaluate the gastroprotective effects of various agents.

Materials:

  • Male Wistar rats (180-220 g)

  • This compound maleate

  • Indomethacin (or other NSAID)

  • Vehicle for this compound (e.g., 1% carboxymethyl cellulose sodium solution)

  • Vehicle for Indomethacin (e.g., 0.5% sodium bicarbonate solution)

  • Anesthetic agent (e.g., urethane or isoflurane)

  • Dissecting microscope or camera for ulcer scoring

  • Calipers

Procedure:

  • Fast the rats for 18-24 hours before the experiment, with free access to water.

  • Administer this compound maleate orally at the desired doses (e.g., 1, 3, 10 mg/kg) or the vehicle to the control group.

  • After 30-60 minutes, administer indomethacin (e.g., 20-30 mg/kg, subcutaneously or orally) to induce gastric ulcers.

  • After 4-6 hours of indomethacin administration, euthanize the rats using an approved method.

  • Immediately dissect the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.

  • Pin the stomach flat on a board and examine the gastric mucosa for lesions under a dissecting microscope.

  • Measure the length of each lesion in millimeters. The ulcer index can be calculated as the sum of the lengths of all lesions for each stomach.

  • Compare the ulcer index of the this compound-treated groups with the control group to determine the percentage of inhibition.

Protocol 2: In Vitro Lucifer Yellow Transfer Assay for Gap Junction Intercellular Communication (GJIC)

This protocol is a general method to assess GJIC and can be adapted for use with this compound.

Materials:

  • Gastric epithelial cells (or other suitable cell line)

  • Cell culture medium and supplements

  • This compound maleate stock solution (in DMSO)

  • Lucifer Yellow CH, lithium salt

  • Phosphate-buffered saline (PBS)

  • Microinjection apparatus or scrape-loading tools

  • Fluorescence microscope with appropriate filters

Procedure:

  • Plate the cells on glass coverslips or in culture dishes and grow them to confluency.

  • Treat the cells with various concentrations of this compound (e.g., 10⁻⁷ to 10⁻⁵ M) or vehicle (DMSO) for the desired duration (e.g., 1-24 hours).[13]

  • Dye Loading (Scrape-Loading Method): a. Rinse the cell monolayer with PBS. b. Add a small volume of Lucifer Yellow solution (e.g., 0.1% in PBS) to the cells. c. Gently make a scrape across the monolayer with a sterile scalpel blade or needle. d. Incubate for a few minutes to allow the dye to enter the scraped cells.

  • Dye Transfer: a. Wash the cells thoroughly with PBS to remove extracellular dye. b. Incubate the cells in fresh medium or PBS for a period to allow the dye to transfer to adjacent cells through gap junctions (e.g., 5-15 minutes).

  • Visualization and Quantification: a. Fix the cells with 4% paraformaldehyde (optional, but can help preserve the cell morphology). b. Observe the cells under a fluorescence microscope. c. Quantify GJIC by counting the number of fluorescent cells extending from the scrape line in the this compound-treated and control groups. An increase in the number of fluorescent cells indicates enhanced GJIC.

Mandatory Visualizations

Irsogladine_Signaling_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE inhibits cAMP ↑ intracellular cAMP PKA Protein Kinase A (PKA) activation cAMP->PKA Connexins Connexin (e.g., Cx32, Cx26) Upregulation & Assembly PKA->Connexins phosphorylates GJIC ↑ Gap Junction Intercellular Communication (GJIC) Connexins->GJIC Mucosal_Protection Mucosal Protection & Healing GJIC->Mucosal_Protection

Caption: this compound's primary signaling pathway.

Experimental_Workflow_Gastric_Ulcer_Model cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Analysis Fasting Fast Rats (18-24h) Irsogladine_Admin Oral Administration: This compound or Vehicle Fasting->Irsogladine_Admin NSAID_Admin Induce Ulcer: Indomethacin Irsogladine_Admin->NSAID_Admin (30-60 min) Euthanasia Euthanize Rats (after 4-6h) NSAID_Admin->Euthanasia Dissection Dissect & Rinse Stomach Euthanasia->Dissection Scoring Score Ulcer Index Dissection->Scoring Troubleshooting_Logic Start Inconsistent Experimental Results Check_Formulation Check Formulation Procedure Start->Check_Formulation Check_Storage Check this compound Storage Conditions Start->Check_Storage Check_Protocol Review Experimental Protocol Start->Check_Protocol Fresh_Solution Use Freshly Prepared Solution? Check_Formulation->Fresh_Solution Temp_Correct Stored at -20°C? Check_Storage->Temp_Correct Standardized Protocol Standardized? Check_Protocol->Standardized Solution1 Prepare fresh solution for each experiment. Fresh_Solution->Solution1 No Solution2 Ensure powder is stored correctly. Temp_Correct->Solution2 No Solution3 Standardize all steps (timing, dosage, etc.). Standardized->Solution3 No

References

Validation & Comparative

A Comparative Analysis of Irsogladine and Other Mucosal Protective Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Irsogladine with other prominent mucosal protective agents, including rebamipide, ecabet sodium, sucralfate, and misoprostol. The analysis is supported by experimental data to evaluate the performance and mechanisms of these therapeutic compounds.

Introduction to Mucosal Protective Agents

The gastric mucosa is constantly exposed to aggressive factors such as gastric acid, pepsin, and external agents like nonsteroidal anti-inflammatory drugs (NSAIDs). Mucosal protective agents are a class of drugs designed to enhance the defensive mechanisms of the gastrointestinal mucosa, thereby preventing and promoting the healing of mucosal lesions like ulcers and gastritis. These agents employ diverse mechanisms of action, ranging from forming a physical barrier to modulating cellular signaling pathways.

Overview of this compound

This compound is a mucosal protective agent with a unique mechanism of action that primarily involves the enhancement of gap junctional intercellular communication (GJIC). This process is crucial for maintaining the integrity and coordinated function of the gastric mucosal epithelium. Additionally, this compound is a phosphodiesterase (PDE) inhibitor, particularly targeting PDE4, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] This elevation in cAMP contributes to its cytoprotective effects.

The key mechanisms of action for this compound include:

  • Enhancement of Gap Junction Intercellular Communication (GJIC): Facilitates communication between adjacent epithelial cells, strengthening the mucosal barrier.[3]

  • Phosphodiesterase (PDE) Inhibition: Primarily inhibits PDE4, leading to increased intracellular cAMP.[1][4]

  • Increased Mucosal Blood Flow: Improves blood supply to the gastric mucosa, aiding in tissue repair and maintenance.[5]

  • Anti-inflammatory Effects: Suppresses the production of pro-inflammatory cytokines.[5]

  • Antioxidant Properties: Reduces oxidative stress by scavenging reactive oxygen species.

Comparative Analysis of Mechanisms of Action

The following table summarizes the primary mechanisms of action of this compound and other selected mucosal protective agents.

AgentPrimary Mechanism of ActionSecondary Mechanisms
This compound Enhancement of Gap Junction Intercellular Communication (GJIC), Phosphodiesterase (PDE4) InhibitionIncreased mucosal blood flow, anti-inflammatory effects, antioxidant properties.
Rebamipide Prostaglandin synthesis stimulation, free radical scavengingIncreased mucus production, anti-inflammatory effects (inhibition of pro-inflammatory cytokines), promotion of epithelial cell proliferation.[6][7]
Ecabet Sodium Enhancement of mucosal defense (mucus and bicarbonate production), Prostaglandin synthesis stimulationAntimicrobial effects against H. pylori, inhibition of pepsin activity, improvement of mucosal blood flow.[4][8]
Sucralfate Forms a physical barrier over the ulcer crater by polymerizing in an acidic environmentStimulates prostaglandin and epidermal growth factor production, inhibits pepsin activity, adsorbs bile salts.[9][10]
Misoprostol Synthetic prostaglandin E1 analog; inhibits gastric acid secretion and enhances mucosal defenseStimulates mucus and bicarbonate secretion, increases mucosal blood flow.[11]

Quantitative Comparison of Efficacy

The following tables present quantitative data from various experimental and clinical studies, comparing the efficacy of this compound and other mucosal protective agents in different models of gastric injury and in clinical settings.

Preclinical Studies

Table 1: Comparison of this compound and Rebamipide in Monochloramine-Induced Gastric Lesions in Rats [12][13]

Treatment GroupDoseLesion Score (mm²) (Mean ± SE)Inhibition (%)
Control (Monochloramine)-138.0 ± 19.0-
This compound1 mg/kg89.6 ± 17.235.1
This compound3 mg/kg19.0 ± 5.486.3
This compound10 mg/kg23.0 ± 8.183.3
Rebamipide30 mg/kg95.8 ± 21.530.6
Rebamipide100 mg/kg56.1 ± 13.659.3
p < 0.05 vs. Control

Table 2: Effect of Sucralfate on Acetic Acid-Induced Gastric Ulcer Healing in Rats [14]

Treatment GroupDose (p.o., three times daily)Healing Rate (%)
Control-0
Sucralfate100 mg/kg13.7
Sucralfate300 mg/kg43.7
Sucralfate600 mg/kg47.1
Significantly different from control.
Clinical Studies

Table 3: Efficacy of this compound in Preventing NSAID-Induced Peptic Ulcer and Gastritis [15][16]

Treatment Group (8 weeks)Incidence of Peptic UlcerChange in Modified Lanza Score (MLS) in H. pylori-negative patients
This compound (2 mg, twice daily)0/39 (0%)Significant improvement (p = 0.0247)
Placebo2/37 (5.4%)No significant change

Table 4: Healing Rates of Gastric Ulcers with Rebamipide after H. pylori Eradication [10]

Treatment GroupHealing Rate (at 8 weeks)
Rebamipide80%
Placebo66.1%
p = 0.013 vs. Placebo

Table 5: Efficacy of Ecabet Sodium in Combination with Cimetidine for Gastric Ulcer Healing [9]

Treatment Group (8 weeks)Healing Rate (per protocol)
Ecabet Sodium (1g b.i.d) + Cimetidine (400mg b.i.d)90%
Cimetidine (400mg b.i.d) alone64%
p < 0.001 vs. Cimetidine alone

Table 6: Efficacy of Sucralfate in Treating NSAID-Induced Gastric Erosions [6][17]

Treatment Group (6 weeks)Patients with No Lesions (Lanza grade 0)
Sucralfate (2g suspension, twice daily)68% (17/25)
Placebo35% (8/23)
p = 0.042 vs. Placebo

Table 7: Cytoprotective Effect of Misoprostol against Aspirin-Induced Gastric Injury [18]

Treatment Group (Pretreatment)Protected Subjects
Misoprostol (200 µg x 5 doses)67% (20/30)
Placebo3% (1/30)
p < 0.001 vs. Placebo

Experimental Protocols

Monochloramine-Induced Gastric Lesions in Rats[13][14]
  • Animals: Male Sprague-Dawley rats.

  • Induction of Injury: Oral administration of 120 mM monochloramine (NH₂Cl).

  • Treatment: this compound (1, 3, 10 mg/kg) or rebamipide (30, 100 mg/kg) was administered orally prior to NH₂Cl administration.

  • Assessment: Stomachs were excised, and the area of hemorrhagic lesions in the mucosa was measured in mm².

NSAID-Induced Gastropathy in Humans (Clinical Trial)[17][18]
  • Participants: Patients over 50 years of age requiring continuous NSAID or aspirin therapy for more than 8 weeks.

  • Study Design: Multicenter, randomized, double-blind, placebo-controlled trial.

  • Treatment: this compound maleate (2 mg, twice daily) or placebo for 8 weeks.

  • Assessment: Primary outcomes were the incidence of peptic ulcer and the ratio of modified Lanza score (MLS) 2 to 4. Endoscopy was performed at baseline and at 8 weeks.

Ethanol-Induced Gastric Ulcer Model in Rats[21]
  • Animals: Male Wistar rats, fasted for 24 hours with free access to water.

  • Treatment: Test compounds (e.g., this compound) or vehicle are administered orally.

  • Induction of Injury: One hour after treatment, absolute ethanol (1 ml/200 g body weight) is administered orally.

  • Assessment: One hour after ethanol administration, rats are euthanized, and their stomachs are removed. The stomachs are opened along the greater curvature, and the ulcer index is calculated by measuring the length and number of hemorrhagic lesions.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound

Irsogladine_Pathway This compound This compound PDE4 Phosphodiesterase 4 (PDE4) This compound->PDE4 inhibits cAMP cAMP This compound->cAMP increases PDE4->cAMP degrades PKA Protein Kinase A (PKA) cAMP->PKA activates GJIC Gap Junction Intercellular Communication (GJIC) PKA->GJIC enhances Mucosal_Integrity Enhanced Mucosal Barrier Integrity GJIC->Mucosal_Integrity leads to Rebamipide_Pathway Rebamipide Rebamipide PGs Prostaglandins (PGs) Rebamipide->PGs stimulates synthesis ROS Reactive Oxygen Species (ROS) Rebamipide->ROS scavenges Mucus Mucus Production Rebamipide->Mucus increases Cytokines Pro-inflammatory Cytokines Rebamipide->Cytokines inhibits production Mucosal_Protection Mucosal Protection & Healing PGs->Mucosal_Protection ROS->Mucosal_Protection damages Mucus->Mucosal_Protection Cytokines->Mucosal_Protection impairs Experimental_Workflow cluster_0 Animal Preparation cluster_1 Treatment and Induction cluster_2 Assessment Animal_Selection Select Rats/Mice Fasting 24-hour Fasting (water ad libitum) Animal_Selection->Fasting Grouping Randomize into Treatment Groups Fasting->Grouping Pretreatment Oral Administration of Test Compound or Vehicle Grouping->Pretreatment Induction Oral Administration of Ulcerogen (e.g., Ethanol, NSAID) Pretreatment->Induction Sacrifice Euthanize Animals Induction->Sacrifice Stomach_Excision Excise and Open Stomach Sacrifice->Stomach_Excision Lesion_Measurement Measure Ulcer Index/ Lesion Area Stomach_Excision->Lesion_Measurement Data_Analysis Statistical Analysis Lesion_Measurement->Data_Analysis

References

Irsogladine and Famotidine: A Comparative Analysis of Efficacy in Gastric Ulcer Healing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of gastric ulcer treatments, a clear understanding of the comparative efficacy of available therapeutic agents is paramount. This guide provides an in-depth comparison of two prominent drugs, irsogladine and famotidine, focusing on their performance in gastric ulcer healing, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action.

Comparative Efficacy in Clinical Trials

A key randomized, controlled, prospective study provides valuable insights into the comparative efficacy of this compound maleate and famotidine in the healing of gastric ulcers, particularly following Helicobacter pylori eradication therapy.[1][2]

OutcomeThis compound (4 mg/day)Famotidine (40 mg/day)p-value
Overall Ulcer Healing Rate 85.2% (46/54)79.6% (43/54)0.4484
Healing Rate in Smokers 88.0%59.1%0.0233
Healing Rate in Alcohol Drinkers (vs. Non-drinkers) within Famotidine Group Not Applicable60.0% vs. 91.2%0.0119
Healing Rate in Alcohol Drinkers (vs. Non-drinkers) within this compound Group No significant differenceNot Applicable-

Table 1: Comparative Ulcer Healing Rates of this compound and Famotidine[1][2]

The overall healing rates for both this compound and famotidine were not significantly different, suggesting both are effective treatment options after H. pylori eradication.[1][2] However, a noteworthy finding is the significantly higher healing rate in smokers treated with this compound compared to those treated with famotidine.[1][2] Furthermore, within the famotidine group, alcohol consumption was associated with a significantly lower healing rate, a difference not observed in the this compound group.[1][2] These findings suggest that this compound may offer a more consistent therapeutic benefit in patient populations with lifestyle factors that can impede ulcer healing.[1][2]

Mechanisms of Action: A Tale of Two Pathways

The differing efficacy profiles of this compound and famotidine, particularly in specific patient subgroups, can be attributed to their distinct mechanisms of action. Famotidine acts as a competitive antagonist of histamine H2 receptors, directly reducing gastric acid secretion.[3][4][][6] In contrast, this compound is a mucosal protective agent with a multifaceted mechanism that enhances the stomach's natural defense and repair processes.[7][8]

Famotidine: The Acid Suppressor

Famotidine's primary role is to decrease the production of gastric acid.[3] It achieves this by blocking the histamine H2 receptors on the parietal cells of the stomach lining.[4][] This action inhibits the downstream signaling cascade that leads to the secretion of hydrochloric acid into the stomach lumen.[4]

Famotidine_Mechanism Histamine Histamine H2_Receptor H2 Receptor (Parietal Cell) Histamine->H2_Receptor Binds to Adenylate_Cyclase Adenylate Cyclase H2_Receptor->Adenylate_Cyclase Activates Famotidine Famotidine Famotidine->H2_Receptor Blocks cAMP cAMP Adenylate_Cyclase->cAMP Increases Proton_Pump Proton Pump (H+/K+ ATPase) cAMP->Proton_Pump Activates Gastric_Acid Gastric Acid Secretion Proton_Pump->Gastric_Acid Increases Irsogladine_Mechanism cluster_effects Cellular and Tissue Effects cluster_outcomes Physiological Outcomes This compound This compound Mucosal_Blood_Flow ↑ Mucosal Blood Flow This compound->Mucosal_Blood_Flow GJIC ↑ Gap Junction Intercellular Communication This compound->GJIC Anti_Inflammatory ↓ Inflammation This compound->Anti_Inflammatory Prostaglandin ↑ Prostaglandin Production This compound->Prostaglandin Mucosal_Integrity Enhanced Mucosal Integrity & Healing Mucosal_Blood_Flow->Mucosal_Integrity GJIC->Mucosal_Integrity Anti_Inflammatory->Mucosal_Integrity Prostaglandin->Mucosal_Integrity Experimental_Workflow Patient_Recruitment Patient Recruitment (Gastric Ulcer & H. pylori+) Eradication_Therapy 1-Week H. pylori Eradication Therapy Patient_Recruitment->Eradication_Therapy Randomization Randomization Eradication_Therapy->Randomization Irsogladine_Group This compound (4 mg/day) Randomization->Irsogladine_Group Famotidine_Group Famotidine (40 mg/day) Randomization->Famotidine_Group Follow_Up Follow-up Period Irsogladine_Group->Follow_Up Famotidine_Group->Follow_Up Endoscopy Endoscopic Assessment of Ulcer Healing Follow_Up->Endoscopy Data_Analysis Data Analysis (Healing Rates) Endoscopy->Data_Analysis

References

Irsogladine and Ecabet Sodium: A Head-to-Head Comparison of NF-κB Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of gastroprotective agents, both Irsogladine and ecabet sodium have demonstrated therapeutic potential. Beyond their primary indications, their anti-inflammatory properties, particularly their ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, have garnered significant interest among researchers. This guide provides a detailed, data-driven comparison of this compound and ecabet sodium, focusing on their efficacy in inhibiting NF-κB, supported by experimental evidence.

Quantitative Comparison of NF-κB Inhibition

A key study by Yasuda et al. (2016) provides a direct comparison of the inhibitory effects of this compound and ecabet sodium on NF-κB transcriptional activity in human colon adenocarcinoma Caco-2 cells. The study utilized a luciferase reporter gene assay to quantify the extent of NF-κB inhibition. The results are summarized below.[1]

CompoundConcentration (µM)Treatment DurationCell LineInhibition of NF-κB Transcriptional Activity (%)Reference
This compound maleate 20024 hoursCaco-238Yasuda et al., 2016[1]
Ecabet sodium hydrate 20024 hoursCaco-229Yasuda et al., 2016[1]

As the data indicates, at the same concentration and treatment duration, this compound maleate exhibited a greater inhibitory effect on NF-κB transcriptional activity compared to ecabet sodium hydrate in this experimental model.[1]

Mechanistic Insights into NF-κB Inhibition

The canonical NF-κB signaling pathway is a critical regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

While the precise mechanisms of NF-κB inhibition for both this compound and ecabet sodium are not fully elucidated in a comparative context, available research points to different potential points of intervention in the NF-κB pathway.

This compound: The study by Yasuda et al. suggests that this compound's inhibitory action is at the level of NF-κB transcriptional activity.[1] However, detailed studies on its effect on upstream events like IκBα phosphorylation and degradation are not yet available. Some research indicates that this compound's anti-inflammatory effects may also be linked to its ability to inhibit the phosphorylation of extracellular signal-regulated kinase (ERK).[2]

Ecabet Sodium: Research suggests that ecabet sodium may have a more complex interaction with the NF-κB pathway. One study indicated that ecabet sodium might slightly activate IκBα, which would be an unconventional mechanism for NF-κB inhibition.[2] Further investigation is required to understand the full scope of its action on the upstream components of the NF-κB signaling cascade.

Experimental Protocols

The following is a detailed methodology for the NF-κB luciferase reporter gene assay, based on the protocol employed in the comparative study by Yasuda et al. (2016) and general laboratory practices.

NF-κB Luciferase Reporter Gene Assay

1. Cell Culture and Transfection:

  • Cell Line: Caco-2 cells (human colon adenocarcinoma).

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection: For the assay, Caco-2 cells are seeded in 24-well plates. At approximately 70-80% confluency, cells are transiently co-transfected with a pNF-κB-Luc plasmid (containing the firefly luciferase gene under the control of an NF-κB response element) and a pRL-TK plasmid (containing the Renilla luciferase gene for normalization) using a suitable transfection reagent according to the manufacturer's instructions.

2. Compound Treatment:

  • Twenty-four hours post-transfection, the medium is replaced with fresh medium containing either this compound maleate (200 µM), ecabet sodium hydrate (200 µM), or a vehicle control (e.g., DMSO).

  • The cells are incubated with the compounds for 24 hours.

3. Luciferase Activity Measurement:

  • After the 24-hour treatment period, the cells are washed with phosphate-buffered saline (PBS) and lysed using a passive lysis buffer.

  • The cell lysates are then transferred to a 96-well luminometer plate.

  • Luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase activity is measured first, followed by the Renilla luciferase activity in the same well.

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

4. Data Analysis:

  • The inhibitory effect of each compound is calculated as the percentage decrease in normalized luciferase activity compared to the vehicle-treated control.

Visualizing the Pathways and Workflow

To better understand the biological context and experimental design, the following diagrams have been generated using the DOT language.

NF_kappa_B_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Points of Inhibition Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates p-IκBα p-IκBα IκBα->p-IκBα NF-κB NF-κB NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation IκBα-NF-κB Complex IκBα NF-κB Degradation Degradation p-IκBα->Degradation Gene Transcription Gene Transcription NF-κB_nuc->Gene Transcription Activates This compound This compound This compound->Gene Transcription Inhibits (Transcriptional Level) Ecabet Sodium Ecabet Sodium Ecabet Sodium->Gene Transcription Inhibits (Transcriptional Level)

Figure 1. The NF-κB signaling pathway and proposed points of inhibition by this compound and ecabet sodium.

Experimental_Workflow cluster_setup Day 1: Cell Seeding and Transfection cluster_treatment Day 2: Compound Treatment cluster_analysis Day 3: Data Acquisition and Analysis A Seed Caco-2 cells in 24-well plates B Co-transfect with pNF-κB-Luc and pRL-TK plasmids A->B C Treat cells with this compound (200 µM), Ecabet Sodium (200 µM), or vehicle B->C D Incubate for 24 hours C->D E Lyse cells and measure Firefly and Renilla luciferase activity D->E F Normalize Firefly to Renilla luciferase activity E->F G Calculate percentage of NF-κB inhibition F->G

References

A meta-analysis of clinical trials on Irsogladine for gastritis and peptic ulcers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a meta-analysis of clinical trial data on Irsogladine for the treatment of gastritis and peptic ulcers. It offers an objective comparison with alternative therapies, supported by experimental data, to inform research and development in gastroenterology.

Abstract

This compound, a mucosal protective agent, has been utilized for the management of peptic ulcer disease and acute gastritis, primarily in Japan, Korea, and China.[1][2] Its mechanism of action, distinct from antisecretory agents like proton pump inhibitors (PPIs) and H2 receptor antagonists (H2RAs), involves enhancing the mucosal defense system. This is achieved through various pathways, including the inhibition of phosphodiesterase (PDE) isozymes, leading to an increase in intracellular cyclic adenosine 3',5'-monophosphate (cAMP) and subsequent gastric cytoprotection.[1][2] This guide synthesizes findings from multiple clinical studies to compare the efficacy and safety of this compound with other standard treatments.

Mechanism of Action: A Multi-faceted Approach to Mucosal Protection

This compound's therapeutic effects stem from a cascade of cellular and physiological responses:

  • Enhanced Intercellular Communication: It facilitates gap junctional intercellular communication (GJIC), which is crucial for maintaining the integrity of the gastrointestinal mucosa.[3]

  • Improved Blood Flow: this compound prevents the reduction of gastric mucosal blood flow, ensuring adequate oxygen and nutrient supply for tissue maintenance and repair.[2][3]

  • Anti-inflammatory Properties: The drug exhibits anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.[3]

  • Increased Mucus Secretion: It promotes the secretion of mucus, which forms a protective barrier against gastric acid and other irritants.[3]

  • Antioxidant Effects: this compound reduces reactive oxygen species (ROS) and boosts antioxidant enzymes, mitigating oxidative stress-related mucosal damage.[1]

Below is a diagram illustrating the proposed signaling pathway of this compound.

This compound This compound PDE Phosphodiesterase (PDE) Isozymes This compound->PDE Inhibits cAMP ↑ Intracellular cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates GJIC ↑ Gap Junctional Intercellular Communication (GJIC) PKA->GJIC BloodFlow ↑ Gastric Mucosal Blood Flow PKA->BloodFlow ROS ↓ Reactive Oxygen Species (ROS) PKA->ROS Inflammation ↓ Inflammation PKA->Inflammation Mucus ↑ Mucus Secretion PKA->Mucus Protection Gastric Mucosal Protection and Healing GJIC->Protection BloodFlow->Protection ROS->Protection Inflammation->Protection Mucus->Protection

Caption: Proposed signaling pathway of this compound in gastric mucosal protection.

Comparative Clinical Efficacy

Clinical trials have evaluated this compound's efficacy against placebo and other active treatments. The following tables summarize the key findings.

Table 1: this compound vs. Placebo in NSAID/Aspirin-Induced Gastritis and Peptic Ulcers
OutcomeThis compound Maleate (2 mg, twice daily)Placebop-valueStudy
Incidence of Peptic Ulcer0/39 patients2/37 patientsNot significantShim et al.[4][5][6][7][8]
Change in Modified Lanza Score (MLS) in H. pylori-negative groupSignificant improvement (p=0.0247)No significant change0.0247Shim et al.[4][5][6][7][8]
Change in Edema Score in H. pylori-negative groupSignificant improvement (p=0.0154)No significant change0.0154Shim et al.[4][5][6][7][8]
Table 2: this compound vs. Placebo in Gastric Ulcer Healing Post-H. pylori Eradication
OutcomeThis compound Maleate (4 mg/day)Placebop-valueStudy
Overall Ulcer Healing Rate83.0% (n=150)72.2% (n=161)0.0276Hiraishi et al.[9]
Ulcer Healing Rate (Eradication Failure Subgroup)57.9%26.1%0.0366Hiraishi et al.[9]
Table 3: this compound vs. Famotidine in Gastric Ulcer Healing Post-H. pylori Eradication
OutcomeThis compound Maleate (4 mg/day)Famotidine (40 mg/day)p-valueStudy
Overall Ulcer Healing Rate85.2% (n=54)79.6% (n=54)0.4484Anonymous[10]
Ulcer Healing Rate in Smokers88.0%59.1%0.0233Anonymous[10]
Ulcer Healing Rate in Alcohol DrinkersNo significant difference from non-drinkersSignificantly lower than non-drinkers (60.0% vs. 91.2%, p=0.0119)-Anonymous[10]
Table 4: this compound vs. Omeprazole in Preventing NSAID-Induced Gastrointestinal Lesions
OutcomeThis compoundOmeprazolep-valueStudy
Increase in Small Intestinal Mucosal InjuriesSignificantly smaller increaseLarger increaseSignificantAnonymous[11]
Esophageal/Gastroduodenal LesionsNo significant differenceNo significant difference-Anonymous[11]

Experimental Protocols: A Methodological Overview

The clinical trials cited in this guide generally followed a prospective, randomized, double-blind, and often multicenter design. Below is a generalized workflow for such a trial.

Start Patient Screening and Recruitment (e.g., Gastritis/Peptic Ulcer Diagnosis) InclusionExclusion Inclusion/Exclusion Criteria Assessment Start->InclusionExclusion Randomization Randomization InclusionExclusion->Randomization GroupA Treatment Group A (e.g., this compound) Randomization->GroupA Group A GroupB Treatment Group B (e.g., Placebo/Alternative Drug) Randomization->GroupB Group B Treatment Treatment Period (e.g., 8 weeks) GroupA->Treatment GroupB->Treatment FollowUp Follow-up and Endpoint Assessment (e.g., Endoscopy, Symptom Scores) Treatment->FollowUp DataAnalysis Data Analysis FollowUp->DataAnalysis

Caption: Generalized workflow of a randomized controlled clinical trial for gastritis/peptic ulcers.

Key Methodological Components:
  • Patient Population: Studies typically included adult patients with endoscopically confirmed gastritis or peptic ulcers.[4][9][10] Specific trials focused on subpopulations, such as those taking NSAIDs or aspirin, or those who had undergone H. pylori eradication therapy.[4][9][10]

  • Inclusion/Exclusion Criteria: Common exclusion criteria included a history of gastric surgery, Zollinger-Ellison syndrome, active bleeding, or use of other medications that could interfere with the study outcomes.[4]

  • Interventions and Dosages:

    • This compound maleate: 2 mg twice daily or 4 mg once daily.[4][9][10]

    • Famotidine: 40 mg/day.[10]

    • Omeprazole: Standard doses as a proton-pump inhibitor.[11]

  • Primary and Secondary Outcomes:

    • Primary: Incidence of peptic ulcers, ulcer healing rates confirmed by endoscopy, and changes in scoring systems like the Modified Lanza Score (MLS).[4][5][9]

    • Secondary: Number of acute erosions, improvement in edema scores, and assessment of adverse events.[4][5]

  • Statistical Analysis: Data were typically analyzed using chi-squared tests for categorical variables and appropriate statistical tests for continuous variables to determine the significance of the observed differences between treatment groups.[9]

Discussion and Future Directions

The available evidence suggests that this compound is an effective and safe option for the management of gastritis and peptic ulcers, particularly in specific patient populations. Its efficacy in H. pylori-negative patients with NSAID-induced gastropathy and its superior performance in smokers compared to famotidine highlight its potential as a targeted therapy.[4][10] Furthermore, its protective effects on the small intestine, where PPIs may be less effective, warrant further investigation.[11]

While current studies provide valuable insights, a large-scale, head-to-head meta-analysis directly comparing this compound with modern PPIs across diverse patient populations is still needed to definitively establish its position in the therapeutic armamentarium. Future research should also focus on elucidating the long-term safety and efficacy of this compound and its potential role in combination therapies.

References

Safety Operating Guide

Navigating the Disposal of Irsogladine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of irsogladine, a gastroprotective agent used in research, is critical for ensuring laboratory safety and environmental protection.[1] As a substance classified with potential reproductive toxicity, adherence to established protocols is not merely a matter of compliance but a fundamental aspect of responsible scientific practice.[2][3][4] This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of this compound waste in a laboratory setting, aligning with federal and local regulations.

Chemical Safety and Regulatory Profile

Understanding the hazard profile of this compound is the first step in its safe management. The following table summarizes key safety and classification data derived from Safety Data Sheets (SDS).

IdentifierValueSource
Chemical Name This compound maleate[3]
CAS Number 84504-69-8[2][3][4]
GHS Classification Reproductive Toxicity - Category 2[2][3]
Hazard Statement H361: Suspected of damaging fertility or the unborn child[2][3][4]
Signal Word Warning[2][3]
Key Precaution P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4]

Step-by-Step Disposal Protocol for this compound

This protocol outlines the necessary procedures for managing this compound from the point of generation to its final disposal.

Step 1: Risk Assessment and Personal Protective Equipment (PPE)

Before handling this compound in any form, a thorough risk assessment must be conducted. Due to its classification as a potential reproductive toxin, appropriate PPE is mandatory.

  • Handling Precautions: Always handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[3][5]

  • Required PPE:

    • Gloves: Wear appropriate chemical-resistant gloves. Gloves must be inspected before use and hands should be washed thoroughly after handling.[3]

    • Eye Protection: Use appropriate safety glasses or chemical safety goggles.[3]

    • Protective Clothing: A lab coat or other suitable protective clothing is required to prevent skin contact.[3]

Step 2: Segregation of this compound Waste

Proper segregation is crucial to prevent accidental reactions and to ensure waste is handled by the correct disposal stream. This compound waste should be categorized as hazardous pharmaceutical waste.

  • Do Not Mix: Never mix this compound waste with non-hazardous laboratory trash.

  • Separate Waste Streams:

    • Solid Waste: This includes unused or expired pure this compound, and materials contaminated with it, such as weigh boats, gloves, bench paper, and pipette tips.

    • Liquid Waste: This includes stock solutions (e.g., in DMSO) and any buffers or media containing this compound.[6]

  • Prohibition on Drain Disposal: Under no circumstances should this compound or its solutions be disposed of down the sewer or drain.[2][3] This aligns with EPA regulations that prohibit the sewering of hazardous pharmaceutical waste.[7]

Step 3: Containerization and Labeling

All waste must be collected in appropriate, clearly labeled containers.

  • Solid Waste:

    • Collect solid this compound waste in a dedicated, robust plastic bag or a sealable container.[8]

    • For materials with residual powder, double-bagging is recommended.[8]

  • Liquid Waste:

    • Use a dedicated, leak-proof, and chemically compatible waste container (e.g., a polyethylene jerry can or a glass bottle if compatible).[9] The container must have a secure, tight-fitting lid.[8]

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictogram (Health Hazard).[2]

Step 4: Temporary Storage in the Laboratory

Designate a specific, secure area within the laboratory for the temporary storage of hazardous waste, awaiting pickup.

  • Storage Location: Store waste containers in a secondary containment tray to manage potential leaks. The storage area should be away from general traffic and incompatible materials.[8]

  • Container Management: Keep waste containers closed at all times, except when adding waste.[9] Do not overfill containers; fill to a maximum of 75-80% capacity.

Step 5: Final Disposal Procedures

The final disposal of this compound must be conducted through a licensed hazardous waste management company.

  • Professional Disposal: Arrange for collection by your institution's environmental health and safety (EHS) office or a certified contractor.

  • Incineration: The most common and required method for treating hazardous pharmaceutical waste is incineration at a permitted treatment facility.[7][10]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste consignment note or manifest, is completed accurately. Retain copies of these records as required by regulations.[11]

Step 6: Accidental Spill Management

In the event of a spill, immediate and safe cleanup is required.

  • Evacuate and Secure: Evacuate non-essential personnel from the immediate area. Remove all sources of ignition.[5]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Cover the spill with a suitable absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[3] Avoid creating dust.

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor or EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

G This compound Disposal Workflow cluster_0 Waste Generation cluster_1 On-Site Management cluster_2 Final Disposal cluster_3 Prohibited Actions gen This compound Waste Generated (Solid or Liquid) assess Step 1: Assess Hazards Wear Full PPE gen->assess segregate Step 2: Segregate Waste (Hazardous Pharmaceutical) assess->segregate container Step 3: Use Labeled, Sealed Hazardous Waste Container segregate->container drain DO NOT Pour Down Drain segregate->drain trash DO NOT Mix with General Trash segregate->trash store Step 4: Store in Designated Secondary Containment Area container->store contact Step 5: Contact EHS or Licensed Waste Contractor store->contact transport Transport to Permitted Facility contact->transport incinerate Final Treatment: Incineration transport->incinerate

Caption: Workflow for the safe disposal of this compound waste.

By integrating these procedures into standard laboratory operations, researchers can ensure the safe management of this compound, protecting both personnel and the environment while maintaining regulatory compliance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Irsogladine
Reactant of Route 2
Reactant of Route 2
Irsogladine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.